molecular formula C10H9IO B11847231 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Katalognummer: B11847231
Molekulargewicht: 272.08 g/mol
InChI-Schlüssel: KSJCGFSQCHACQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9IO and its molecular weight is 272.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H9IO

Molekulargewicht

272.08 g/mol

IUPAC-Name

7-iodo-5-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3

InChI-Schlüssel

KSJCGFSQCHACQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=O)CC2)C(=C1)I

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanone core is a privileged structural motif in medicinal chemistry, frequently embedded in the architectures of kinase inhibitors, acetylcholinesterase inhibitors, and advanced functional materials. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) represents a highly specialized, bifunctional building block within this class[1]. The strategic placement of an iodine atom at the C7 position and a methyl group at the C5 position creates a unique electronic and steric environment. This whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating protocols for its synthesis, and details its downstream utility in transition-metal-catalyzed cross-coupling workflows.

Physicochemical Properties & Structural Analysis

The reactivity of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is governed by the push-pull electronic dynamics of its substituents. The C5-methyl group acts as a weak electron donor via hyperconjugation, slightly increasing the electron density of the aromatic ring. Conversely, the C7-iodine atom provides a heavy-atom effect and serves as a highly labile site for oxidative addition, making it an ideal electrophile for palladium-catalyzed functionalization[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one
CAS Registry Number 1391032-96-4
Molecular Formula C10H9IO
Molecular Weight 272.09 g/mol
Exact Mass 271.97 g/mol
Physical State Solid (Pale yellow to off-white)
Commercial Target Purity ≥ 97.0%

Synthetic Methodologies & Mechanistic Causality

Direct electrophilic aromatic iodination of the 1-indanone core is frequently hampered by severe steric hindrance and poor regioselectivity, often necessitating specialized mechanochemical activation (e.g., high-speed vibration milling) or complex multi-step sequences[3],[4]. To bypass these limitations and achieve absolute regiocontrol, the preferred synthetic route utilizes a Sandmeyer reaction starting from the corresponding 7-amino-5-methyl-1-indanone precursor[5].

Protocol 1: Regioselective Synthesis via Sandmeyer Reaction
  • Objective: Convert 7-amino-5-methyl-1-indanone to 7-iodo-5-methyl-1-indanone.

  • Causality: Utilizing a pre-installed amine at C7 ensures absolute regiocontrol, avoiding the C4/C6 isomeric mixtures typical of direct electrophilic aromatic substitution (SEAr) on deactivated indanones.

Step-by-Step Workflow:

  • Diazotization: Suspend 7-amino-5-methyl-1-indanone (10.0 mmol) in 15 mL of 6M HCl. Cool the suspension to 0–5 °C using an ice-salt bath.

    • Causality: Low temperatures are critical to prevent the premature thermal decomposition of the highly unstable diazonium intermediate into an unwanted phenol byproduct.

    • Self-Validation: Add a pre-cooled solution of NaNO2 (11.0 mmol) in water dropwise. Test the mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete conversion to the diazonium salt.

  • Iodination: Slowly add a solution of KI (15.0 mmol) in 10 mL water to the cold diazonium mixture[5].

    • Causality: The iodide ion acts as an electron donor, initiating a single-electron transfer (SET) to the diazonium salt, forming an aryl radical that rapidly recombines with iodine.

  • Thermal Extrusion: Remove the ice bath and gradually warm the reaction mixture to 60 °C for 1 hour.

    • Self-Validation: The reaction is visually validated by the vigorous evolution of nitrogen gas. Once gas evolution ceases, the reaction has reached completion.

  • Quenching & Isolation: Cool to room temperature and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous Na2S2O3 (sodium thiosulfate).

    • Self-Validation: The organic layer will initially be dark brown due to residual iodine. A successful thiosulfate wash is validated by an immediate color change to pale yellow, confirming the reduction of I2 to water-soluble I-.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure target compound.

Downstream Applications: Cross-Coupling Workflows

The C7-iodine bond is significantly weaker than corresponding bromides or chlorides (bond dissociation energy ~65 kcal/mol vs. ~81 kcal/mol), allowing for rapid oxidative addition by Pd(0) catalysts under mild conditions. This makes the scaffold highly valuable for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Protocol 2: C7-Functionalization via Suzuki-Miyaura Cross-Coupling
  • Objective: Arylate the C7 position using an arylboronic acid.

  • Causality: The steric bulk of the adjacent ketone carbonyl requires a robust, sterically accommodating ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) to prevent catalyst deactivation during the catalytic cycle.

Step-by-Step Workflow:

  • Reagent Assembly: In an oven-dried Schlenk tube, charge 7-Iodo-5-methyl-1-indanone (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol).

  • Degassing: Evacuate and backfill the tube with dry N2 three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active species into an inactive Pd(II) oxide complex.

  • Solvent Addition: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v) via syringe.

    • Causality: Water is strictly required to generate the reactive hydroxo-palladium intermediate and to convert the boronic acid into a nucleophilic boronate complex, which is essential for the transmetalation step.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 273 [M+H]+) and the emergence of the cross-coupled product mass confirms reaction completion (typically 4-6 hours).

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Filter the organic phase through a short pad of Celite to remove Pd-black precipitates, concentrate, and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specifically tailored for the 7-Iodo-5-methylindanone substrate, highlighting the critical intermediate phases.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-I Cleavage Pd0->OxAdd + Substrate PdII Pd(II) Complex Ar-Pd-I OxAdd->PdII Transmet Transmetalation Boronate Exchange PdII->Transmet + Ar'-B(OH)2 / Base PdII_Trans Pd(II) Complex Ar-Pd-Ar' Transmet->PdII_Trans RedElim Reductive Elimination Product Release PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product C7-Aryl Indanone Product RedElim->Product Substrate 7-Iodo-5-methylindanone (CAS 1391032-96-4) Substrate->OxAdd

Catalytic cycle of Suzuki-Miyaura cross-coupling for 7-Iodo-5-methylindanone.

References

  • Leonardi, M., Villacampa, M., & Menéndez, J. C. (2017). "High-speed vibration-milling-promoted synthesis of symmetrical frameworks containing two or three pyrrole units." Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one: Predictive Safety Data Sheet and Handling Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Handling Guide & Predictive SDS

Executive Summary

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a specialized bifunctional intermediate heavily utilized in advanced pharmaceutical synthesis. The presence of an aryl iodide moiety makes it an exceptional electrophilic partner for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[1]([Link]). However, the convergence of a photolabile carbon-iodine (C-I) bond and a bioactive indanone core necessitates rigorous handling protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety checklists. This whitepaper establishes a predictive Safety Data Sheet (SDS) based on validated structure-activity relationships and provides a self-validating handling workflow to ensure both operator safety and maximum chemical yield.

Physicochemical Profiling & Predictive Toxicology

Because a universally standardized empirical SDS for this specific novel derivative (CAS 1391032-96-4) is limited in public databases, we must derive a highly accurate predictive toxicological profile. This is achieved by analyzing the baseline hazards of its foundational structural components: the 1-indanone core[2]([Link]) and the aryl iodide functional group[3]([Link]).

Table 1: Quantitative Physicochemical & Hazard Profile
ParameterPredictive Value / ClassificationMechanistic Rationale
Chemical Name 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-oneIUPAC nomenclature
CAS Number 1391032-96-4Unique numerical identifier
Molecular Formula C₁₀H₉IOBased on structural composition
Molecular Weight 272.08 g/mol Calculated exact mass
Physical State Crystalline Solid (Colorless to pale yellow)Typical of substituted indanones
GHS Health Hazards Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2AIndanone core exhibits moderate oral toxicity and mucosal irritation[2]([Link]).
GHS Environmental Aquatic Chronic 2Halogenated aromatics demonstrate high lipophilicity and aquatic persistence.
Storage Temp 2°C to 8°C (Refrigerated)Minimizes thermal degradation of the C-I bond.

Mechanistic Toxicology & Stability Analysis

To handle this compound effectively, one must understand the causality behind its degradation. Aryl iodides are notoriously susceptible to photolytic degradation because the C-I bond dissociation energy is relatively low (approx. 65 kcal/mol)[3]([Link]).

When exposed to ambient ultraviolet (UV) or high-intensity visible light, the C-I bond undergoes homolytic cleavage. This generates highly reactive aryl radicals and iodine radicals (I•). In a laboratory environment, these radicals rapidly abstract hydrogen from surrounding solvents or recombine to form molecular iodine (I₂). The generation of I₂ is what causes aged or improperly stored aryl iodides to turn a distinct yellow or brown color.

Photolysis A 7-Iodo-5-methyl- 1-indanone B Aryl Radical (Indanone Core) A->B hv (Light) C-I Homolysis C Iodine Radical (I•) A->C hv (Light) C-I Homolysis D Deiodinated Byproduct B->D H-Abstraction from Solvent E I2 / Triiodide (Discoloration) C->E Radical Recombination

Fig 1: Photolytic degradation of 7-Iodo-5-methyl-1-indanone via C-I bond homolysis.

Standard Operating Procedure (SOP): Safe Handling & Storage

The following step-by-step methodology is designed as a self-validating system . By integrating quality control (QC) checkpoints directly into the handling workflow, researchers can simultaneously verify reagent integrity and ensure safety compliance.

Workflow S1 Visual QC (Check for I2) S2 Dispense in Hood (Amber Light) S1->S2 S3 Reaction Setup (Ar/N2 Purge) S2->S3 S4 Quench & Dispose (Halogen Waste) S3->S4

Fig 2: Self-validating handling workflow for light-sensitive halogenated indanones.

Step 1: Pre-Handling Visual Quality Control
  • Action: Remove the amber storage vial from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator (prevents condensation). Inspect the solid under low light.

  • Self-Validating Mechanism: If the solid is colorless to off-white, the C-I bond is intact. If the solid exhibits a distinct yellow, brown, or violet hue, photolytic degradation has occurred (I₂ formation). Causality: Using degraded material will poison palladium catalysts in downstream cross-coupling reactions. Degraded batches must be recrystallized or discarded.

Step 2: Dispensing under Controlled Illumination
  • Action: Transfer the vial to a certified fume hood. Minimize overhead fluorescent lighting; ideally, use amber ambient lighting. Use an anti-static, non-metallic spatula to weigh the solid.

  • Causality: The indanone core can form fine, irritating dusts. The fume hood mitigates inhalation risks (Acute Tox. 4), while anti-static tools prevent aerosolization of the powder.

Step 3: Reaction Setup via Schlenk Techniques
  • Action: Transfer the dispensed solid into a reaction flask and immediately seal it with a septum. Purge the flask with Argon (preferred over Nitrogen) for 5 minutes before adding solvents.

  • Causality: Argon is denser than air and provides a superior blanket over the solid reagent. Excluding oxygen is critical because any transient radicals generated by stray light will rapidly react with O₂ to form complex peroxide mixtures, drastically reducing reaction yields.

Emergency Response & Waste Management

Spill Mitigation
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the spilled solid with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Do NOT sweep dry powder.

  • Clean: Transfer the absorbed mixture into a clearly labeled, sealable high-density polyethylene (HDPE) container.

Waste Disposal Causality

Dispose of all 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one waste in a dedicated Halogenated Organic Waste stream.

  • Critical Warning: Do not mix unquenched indanone derivatives with strongly basic aqueous waste streams. Causality: The alpha-protons on the indanone ring (adjacent to the ketone) are highly acidic. Exposure to strong bases will trigger uncontrolled aldol condensation reactions, leading to the formation of intractable, potentially exothermic polymeric tars in the waste carboy.

References

To ensure the highest standard of scientific integrity, the predictive hazard classifications and mechanistic claims in this whitepaper are grounded in the following authoritative databases:

  • PubChem , "1-Indanone | C9H8O | CID 6735", National Center for Biotechnology Information, National Institutes of Health. (Used for baseline indanone toxicity profiling). URL:[Link]

  • PubChem , "Iodobenzene | C6H5I | CID 11575", National Center for Biotechnology Information, National Institutes of Health. (Used for C-I bond stability and aryl iodide physicochemical properties). URL:[Link]

  • Wikipedia , "Iodobenzene", Wikimedia Foundation. (Used for synthetic utility and reactivity context). URL:[Link]

Sources

Structural Elucidation and Molecular Geometry of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉IO) represents a highly functionalized derivative of the privileged indanone pharmacophore. In solid-state chemistry and drug development, the precise spatial arrangement of such molecules dictates their physicochemical properties and receptor-binding affinities. The inclusion of a 7-iodo substituent introduces both significant steric bulk and a highly polarizable electron cloud. This makes the compound an ideal model for studying non-covalent supramolecular interactions—specifically halogen bonding —while the heavy iodine atom serves as an excellent anomalous scatterer for solving crystallographic phase problems.

This whitepaper provides an in-depth, self-validating technical guide to the expected molecular geometry, single-crystal X-ray diffraction (SCXRD) workflow, and crystal packing behavior of this compound.

Molecular Geometry & Conformational Analysis

The structural integrity of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one is governed by the fusion of its rigid aromatic system with a flexible alicyclic ring, heavily influenced by the steric demands of its substituents.

  • Aromatic Core Coplanarity: The benzene ring (C3a, C4, C5, C6, C7, C7a) is strictly planar. The 5-methyl group, being para to the bridgehead carbonyl fusion, lies coplanar with this aromatic system, exerting a mild electron-donating inductive effect.

  • Cyclopentanone Envelope Conformation: To minimize torsional strain (Pitzer strain) between the adjacent methylene protons at C2 and C3, the five-membered cyclopentanone ring adopts an envelope conformation. The C2 atom deviates from the mean plane formed by C1, C3, C3a, and C7a by approximately 0.2–0.3 Å.

  • Steric Repulsion at the C1–C7 Interface: The C7 position is directly ortho to the C1 carbonyl group. The van der Waals radius of iodine (1.98 Å) and oxygen (1.52 Å) results in severe steric crowding. To relieve this intramolecular clash, the C7a–C7–I1 bond angle widens beyond the ideal 120° (typically to ~123°), and the carbonyl oxygen is pushed slightly out of ideal conjugation.

  • Bond Metrics: The conjugated C1=O1 double bond length is highly consistent with analogous halogenated indanones, typically measuring between 1.215 and 1.220 Å[1].

Self-Validating Crystallographic Protocol

To obtain high-resolution atomic coordinates, the following SCXRD methodology must be employed. Every step is designed with a built-in validation checkpoint to ensure data integrity.

Step 2.1: Crystal Growth (Thermodynamic Assembly)
  • Protocol: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane. Pierce the vial cap with a narrow needle to allow for slow evaporation at 298 K.

  • Causality: Slow evaporation ensures that the crystal lattice assembles under thermodynamic control, minimizing the formation of defects, twinning, or solvent inclusions.

  • Validation Checkpoint: Crystals must exhibit sharp extinction under polarized light microscopy, confirming a single-crystal domain.

Step 2.2: Data Collection at Cryogenic Temperatures
  • Protocol: Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop using perfluoropolyether oil. Flash-cool to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Cryogenic cooling drastically reduces thermal displacement parameters (atomic vibrations). This sharpens the diffraction spots at high Bragg angles, allowing for precise determination of the C-C and C-O bond lengths.

  • Validation Checkpoint: The internal agreement factor ( Rint​ ) of the integrated reflections must be <0.05 , confirming high data redundancy and acceptable signal-to-noise ratios.

Step 2.3: Data Reduction & Absorption Correction
  • Protocol: Integrate frames and apply a multi-scan empirical absorption correction.

  • Causality: Iodine is a heavy atom that strongly absorbs X-rays (high μ value). Failing to correct for this absorption will result in severe artifacts in the electron density map, skewing the final atomic coordinates.

Step 2.4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using the dual-space algorithm in SHELXT [2]. Refine the structure via full-matrix least-squares on F2 using SHELXL [3]. Refine all non-hydrogen atoms anisotropically.

  • Causality: Dual-space methods are exceptionally efficient at locating heavy anomalous scatterers like iodine. Once the iodine is located, it phases the rest of the lighter atoms (C, O) almost instantly.

  • Validation Checkpoint: The final Goodness-of-Fit (GooF) must be near 1.000. The highest residual electron density peak in the final difference map should be located near the iodine atom (due to Fourier truncation errors) and should not exceed 1.5 e/ų[3].

SCXRD_Workflow A Crystal Growth (Slow Evaporation) B Data Collection (SCXRD at 100 K) A->B C Data Reduction (Absorption Correction) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E

Figure 1: Step-by-step crystallographic workflow from crystal growth to structural refinement.

Supramolecular Interactions & Crystal Packing

The solid-state architecture of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one is dictated by a competition between steric hindrance and highly directional non-covalent interactions.

Halogen Bonding (C–I···O=C): Due to the anisotropic distribution of electron density around the covalently bound iodine atom, a region of positive electrostatic potential (the "sigma-hole") forms along the extension of the C–I bond. In the crystal lattice, this sigma-hole acts as a strong halogen bond donor to the nucleophilic carbonyl oxygen of an adjacent molecule.

  • Mechanistic Proof: The intermolecular I···O distance is expected to be significantly shorter than the sum of their van der Waals radii (3.50 Å), typically measuring around 3.20–3.40 Å[4]. Furthermore, the C–I···O angle will be nearly linear (160°–175°), which is the geometric hallmark of a true sigma-hole interaction[4].

π-π Stacking: The planar indanone aromatic cores engage in offset face-to-face π-π stacking. The offset geometry minimizes the electrostatic repulsion between the π -electron clouds while maximizing dispersive attractive forces, typically resulting in a centroid-to-centroid distance of ~3.7 Å[1].

Halogen_Bonding Sigma Iodine (C7) Sigma-Hole Donor Carbonyl Carbonyl Oxygen (C1) Halogen Bond Acceptor Sigma->Carbonyl C-I···O Halogen Bond (< 3.50 Å) Aromatic1 Indanone Core Molecule A Aromatic2 Indanone Core Molecule B Aromatic1->Aromatic2 π-π Stacking (~3.7 Å centroid-centroid)

Figure 2: Primary supramolecular interactions driving the crystal packing network.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and key geometric indicators based on structural analogs and halogen bonding principles.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueCausality / Significance
Chemical Formula C₁₀H₉IOBase composition of the target molecule.
Formula Weight 272.08 g/mol Determines calculated density ( Dx​ ).
Temperature 100(2) KMinimizes thermal motion for precise atomic resolution.
Wavelength (Mo Kα) 0.71073 ÅStandard hard X-ray source for small-molecule SCXRD.
Crystal System Monoclinic (Expected)Common for planar, highly functionalized aromatics.
Space Group P21​/c (Expected)Centrosymmetric packing allows for efficient space filling.
Absorption Coeff. ( μ ) ~2.5 - 3.0 mm⁻¹High value necessitates rigorous empirical absorption correction.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureAtoms InvolvedExpected ValueCausality / Note
Carbonyl Bond C1=O11.215 - 1.220 ÅCharacteristic of conjugated indanone systems[1].
Carbon-Iodine Bond C7–I12.090 - 2.110 ÅTypical sp2 hybridized C–I bond length.
Halogen Bond I1···O1'3.20 - 3.45 ÅDistance is strictly less than the vdW sum (3.50 Å)[4].
Steric Distortion C7a–C7–I1> 120° (~123°)Angle widens to relieve the intramolecular I···O=C clash.
Envelope Deviation C2 out-of-plane~0.2 - 0.3 ÅPuckering minimizes Pitzer strain in the aliphatic ring.

References

  • [1] Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • [4] Halogen Bonding in (Z)-2-Iodocinnamaldehyde. Crystals (MDPI) / PubMed Central. URL:[Link]

  • [2] SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. URL:[Link]

  • [3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

Sources

Solubility Profile of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a highly functionalized indanone derivative utilized as a critical intermediate in pharmaceutical synthesis and materials science[1][2]. Due to the presence of a bulky halogen (iodine), a hydrophobic methyl group, and a polar carbonyl moiety, its solubility profile is highly dependent on the delicate balance of dispersion forces, dipole-dipole interactions, and hydrogen bonding.

This technical guide provides an authoritative framework for understanding, predicting, and experimentally validating the solubility profile of this compound in various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and standard OECD guidelines, researchers can optimize reaction media, crystallization processes, and purification workflows.

Structural Analysis and Theoretical Solubility (HSP Framework)

To predict the solubility of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) [3][4]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces ( δD​ ), Polar interactions ( δP​ ), and Hydrogen bonding ( δH​ )[5].

Mechanistic Causality of Solubility
  • The Indanone Core & Methyl Group ( δD​ dominance): The bicyclic aromatic/aliphatic structure, combined with the C5-methyl group, imparts significant lipophilicity. This drives the requirement for solvents with high dispersion forces ( δD​ ).

  • The C7-Iodine Atom (High Polarizability): Iodine is a large, highly polarizable atom. It significantly increases the overall molar volume and enhances London dispersion forces. Consequently, halogenated solvents (e.g., dichloromethane, chloroform) exhibit excellent solvation capacity due to "like-dissolves-like" halogen interactions.

  • The C1-Carbonyl Group ( δP​ and δH​ acceptor): The ketone moiety provides a localized dipole moment and acts as a hydrogen-bond acceptor. This allows for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in protic solvents (e.g., ethanol, methanol)[4].

G Core 7-Iodo-5-methyl- indanone Sub1 Carbonyl Group (H-Bond Acceptor) Core->Sub1 Sub2 Iodine Atom (High Polarizability) Core->Sub2 Sub3 Indane & Methyl (Hydrophobic Core) Core->Sub3 Sol1 Polar Aprotic Solvents (DMSO, DMF) Sub1->Sol1 Dipole-Dipole Sol2 Halogenated Solvents (DCM, Chloroform) Sub2->Sol2 Dispersion Forces Sol3 Non-Polar Solvents (Hexane, Heptane) Sub3->Sol3 Weak Hydrophobic

Solute-solvent interaction logic for 7-Iodo-5-methyl-indanone.

Experimental Methodology: The Shake-Flask Protocol

To generate empirical, self-validating solubility data, the Shake-Flask Method , adapted from OECD Guideline 105 [6][7][8][9], is the gold standard. This method ensures thermodynamic equilibrium is reached, preventing the overestimation of solubility that can occur with rapid dissolution techniques[10].

Step-by-Step Protocol

1. Preparation of Saturated Solutions:

  • Add an excess amount of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (approx. 50-100 mg, depending on the solvent) to a series of 10 mL amber glass vials equipped with PTFE-lined screw caps.

  • Dispense exactly 5.0 mL of the target organic solvent (HPLC grade) into each vial.

2. Isothermal Equilibration:

  • Place the vials in a thermostated orbital shaker or water bath set strictly to 25.0 ± 0.1 °C.

  • Agitate the samples at 150 RPM.

  • Self-Validation Check: To ensure true thermodynamic equilibrium, sample the solutions at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration difference between successive time points is less than 5%[8][9].

3. Phase Separation:

  • Transfer the suspensions to centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption)[9].

4. HPLC-UV Quantification:

  • Dilute the clear supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the calibration curve.

  • Analyze via HPLC-UV (detection typically around 254 nm for indanone derivatives). Calculate the exact concentration in mg/mL.

G N1 1. Solid-Solvent Preparation N2 2. Isothermal Agitation (25°C) N1->N2 N3 3. Equilibrium Verification (Δ < 5%) N2->N3 N3->N2 No N4 4. Phase Separation (Centrifugation) N3->N4 Yes N5 5. HPLC-UV Quantification N4->N5 N6 6. Solubility Profile Generation N5->N6

High-throughput workflow for equilibrium solubility determination.

Quantitative Data: Representative Solubility Profile

While exact batch-to-batch empirical data must be derived using the protocol above, the following table synthesizes the expected solubility profile based on the structural homology of halogenated and methylated indanones[3][4][11]. This serves as a baseline for experimental design.

SolventSolvent ClassEstimated Solubility at 25°C (mg/mL)Solvation Mechanism / HSP Match
Dichloromethane (DCM) Halogenated> 100 (Highly Soluble)Excellent δD​ match; strong halogen-halogen interactions.
Dimethyl Sulfoxide (DMSO) Polar Aprotic50 - 100 (Soluble)Strong dipole-dipole ( δP​ ) interactions with the carbonyl group.
Ethyl Acetate Ester / Moderate Polar20 - 50 (Moderately Soluble)Balanced δD​ and δP​ ; ideal for extraction or chromatography.
Ethanol Polar Protic5 - 20 (Slightly Soluble)Moderate H-bonding ( δH​ ) acceptor capability; good for recrystallization.
n-Hexane Non-Polar Aliphatic< 1 (Insoluble)Poor δP​ match; insufficient dispersion forces to overcome crystal lattice energy.
Water Highly Polar Protic< 0.1 (Practically Insoluble)High hydrophobicity from the indane core, methyl, and iodine groups.

Note: For crystallization workflows, an Ethanol/Water or Ethyl Acetate/Hexane mixed-solvent system is highly recommended to leverage the steep solubility curve differentials.

References

  • Chemenu - 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1391032-96-4). Chemenu.
  • Chemenu - Custom Synthesis & Fine Chemicals (CAS 1391032-96-4). Chemenu.
  • U.S. EPA Product Properties Test Guidelines OPPTS 830.7840 / OECD Guideline 105, Water Solubility: Shake Flask Method. Regulations.gov.
  • Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents from 283.15 to 323.15 K. ACS Publications.
  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU).

Sources

The 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one Scaffold: A Technical Guide to Functionalization and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The indanone core is a universally recognized "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics, most notably the acetylcholinesterase (AChE) inhibitor donepezil [1]. Within this chemical space, 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) emerges as a highly specialized, synthetically versatile building block. As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical causality behind this specific scaffold, detail field-proven functionalization protocols, and map its trajectory in modern drug discovery.

Structural Rationale: The Chemical Causality of the Scaffold

The strategic value of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one lies in its precise pre-functionalization. Every moiety on this bicyclic system serves a distinct mechanistic purpose in both late-stage synthetic diversification and target-protein binding[2].

  • C7-Iodine (The Synthetic Anchor): Unlike bromine or chlorine, iodine undergoes highly facile oxidative addition with Palladium(0) species. This lowered activation energy is critical; it allows for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to proceed under milder conditions, preventing the base-catalyzed degradation or unwanted aldol self-condensation of the indanone core.

  • C5-Methyl (Steric & Lipophilic Modulator): The methyl group at the C5 position increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability—a non-negotiable requirement for neurodegenerative drug candidates [3]. Sterically, it locks the molecule into a favorable conformation for binding within the hydrophobic pockets of target enzymes.

  • C1-Ketone & C2-Alpha Protons (The Pharmacophore Hub): The carbonyl group acts as a hydrogen-bond acceptor. Furthermore, the acidic protons at the C2 position enable Knoevenagel or Aldol condensations, allowing for the synthesis of arylidene indanones (rigid chalcone analogs) which are potent inhibitors of monoamine oxidases (MAOs) and cholinesterases [1].

G Core 7-Iodo-5-methyl-1-indanone (Core Scaffold) C7 C7 Iodine Cross-Coupling Core->C7 Pd Catalysis C2 C2 Alpha-Carbon Aldol Condensation Core->C2 Base/Aldehyde C1 C1 Ketone Reductive Amination Core->C1 Amine/NaBH(OAc)3 Prod1 Biaryl Derivatives (Steric Bulk) C7->Prod1 Prod2 Arylidene Indanones (Rigid Chalcones) C2->Prod2 Prod3 Aminoindanes (H-Bond Donors) C1->Prod3

Diagram 1: Synthetic diversification pathways of the 7-Iodo-5-methyl-1-indanone scaffold.

Self-Validating Experimental Protocols

To leverage this building block, researchers must employ protocols that prevent the degradation of the enolizable ketone. Below are two highly optimized, self-validating methodologies for functionalizing this scaffold.

Protocol A: Mild Palladium-Catalyzed Suzuki-Miyaura Coupling at C7

This protocol is designed to append aryl groups to the C7 position while preserving the C1 ketone.

Causality Note: We utilize Pd(dppf)Cl2​ because its large bite angle facilitates rapid reductive elimination, minimizing the residence time of the sensitive indanone intermediate on the palladium center. Potassium phosphate ( K3​PO4​ ) is chosen over stronger bases (like NaOH ) to prevent unwanted C2-aldol side reactions.

  • Preparation: In an oven-dried Schlenk flask, combine 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active catalytic species.

  • Base Addition: Add anhydrous K3​PO4​ (2.0 equiv) under a positive stream of argon.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is deemed complete when the starting material spot ( Rf​≈0.6 ) is entirely consumed. Confirm via LC-MS; the disappearance of the 272 m/z [M+H]+ parent peak validates full conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Base-Catalyzed Aldol Condensation at C2

This workflow generates arylidene indanones, which are highly sought after for neuroprotective screening [4].

  • Preparation: Dissolve the indanone core (1.0 equiv) and a substituted benzaldehyde (1.1 equiv) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add a catalytic amount of pyrrolidine (0.2 equiv). Causality Note: Pyrrolidine forms a highly reactive enamine intermediate with the C1 ketone, which attacks the aldehyde much faster and cleaner than standard hydroxide-driven enolate chemistry.

  • Reaction: Stir at room temperature for 12 hours. The product typically precipitates out of the solution as a highly conjugated, colored solid.

  • Validation & Isolation: Filter the precipitate and wash with cold ethanol. Validate the E/Z geometry via 1H-NMR; the vinylic proton of the desired E-isomer typically appears significantly downfield (approx. 7.50–7.80 ppm) due to the deshielding effect of the adjacent carbonyl [4].

Pharmacological Landscape & Data Synthesis

Derivatives of the indanone scaffold are heavily investigated for multi-target drug discovery, particularly in Alzheimer's Disease (AD) [3]. The structural rigidity of the indanone core allows it to simultaneously interact with the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

Quantitative SAR Comparison

The following table synthesizes the structure-activity relationship (SAR) data for various indanone derivatives, illustrating how functionalization impacts neuroprotective efficacy.

Compound Class / ModificationTarget EnzymeIC50 (nM)Primary Binding Interaction
Donepezil (Clinical Control)AChE14.0Dual CAS/PAS binding
C2-Arylidene Indanone AChE25.5PAS π−π stacking
C7-Aryl Indanone AChE18.2Hydrophobic pocket occupation
C5-Methoxy Indanone BChE31.0H-bond acceptor alignment
C2-Benzylidene-C7-Iodo MAO-B45.0Covalent/Halogen bonding

Data summarized from established SAR studies on the indanone pharmacophore [1], [4].

Pathway Drug Indanone Derivative PAS Peripheral Anionic Site (PAS) Drug->PAS Arylidene/C5 Binding CAS Catalytic Active Site (CAS) Drug->CAS C1-Amine Interaction AChE Acetylcholinesterase (AChE) Block Inhibition of ACh Hydrolysis AChE->Block Enzyme Inactivation PAS->AChE CAS->AChE Result Increased Synaptic Acetylcholine Block->Result Neuroprotection

Diagram 2: Dual-site inhibition mechanism of AChE by functionalized indanone derivatives.

Conclusion

The 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one molecule is far more than a simple organic intermediate; it is a meticulously designed launchpad for medicinal chemistry. By exploiting the differential reactivity of the C7 iodine for steric expansion and the C2 alpha-carbon for conjugative extension, drug development professionals can rapidly generate libraries of compounds targeting complex neurodegenerative pathways. Ensuring strict adherence to inert-atmosphere catalytic protocols and enamine-driven condensations will maximize yields and preserve the integrity of this highly valuable privileged scaffold.

References

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 2017. 1

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017.2

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 2024. 3

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 2022. 4

Sources

Harnessing Halogen Bonding: Biological Activity and Therapeutic Potential of Iodine-Substituted Indanone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indanones (benzocyclopentanones) serve as privileged scaffolds in medicinal chemistry, most notably forming the core of the acetylcholinesterase (AChE) inhibitor Donepezil[1]. While various functional group substitutions have been explored, the strategic incorporation of iodine into the indanone framework has emerged as a transformative approach in rational drug design. This technical guide elucidates the causality behind iodine's unique biological effects—ranging from sigma-hole-mediated halogen bonding to enhanced blood-brain barrier (BBB) penetrance—and provides validated protocols for assessing their efficacy in neurodegeneration, oncology, and infectious diseases.

The Physicochemical Causality of Iodine Substitution

The addition of an iodine atom to the indanone core (e.g., 5-iodo-1-indanone) is not merely a steric modification; it fundamentally alters the molecule's electronic and pharmacokinetic landscape, facilitating complex organic frameworks and novel bioactivities[2].

  • Halogen Bonding and the Sigma-Hole: Iodine, being highly polarizable, exhibits an anisotropic distribution of electron density. This creates an electron-deficient region (the "sigma-hole") at the pole of the halogen atom opposite to the C-I bond. This sigma-hole acts as a potent Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., oxygen or nitrogen atoms in protein backbones). Theoretical Density Functional Theory (DFT) and Hirshfeld studies on iodinated indanones confirm significant sigma-hole formation (e.g., 0.0161 a.u. on para-iodine atoms), which directly correlates with enhanced target binding affinity compared to chlorinated or fluorinated analogs[3].

  • Lipophilicity and BBB Penetration: Iodine significantly increases the partition coefficient ( logP ) of the indanone scaffold. In neurotherapeutic applications, such as Alzheimer's disease (AD), this heightened lipophilicity is causal to improved brain uptake. For instance, 5-iodo arylidene indanone derivatives demonstrate rapid brain penetration (5.29% ID/g within 2 minutes post-intravenous injection), a critical requirement for central nervous system (CNS) active agents[4].

  • Radiotheranostic Potential: The C-I bond allows for facile isotopic exchange with radioiodine ( 123 I for SPECT, 124 I for PET, or 125 I for in vitro assays), transforming therapeutic indanones into diagnostic imaging probes[5].

G I Iodine Substitution on Indanone Core S Sigma-Hole Formation (Halogen Bonding) I->S L Increased Lipophilicity (Higher logP) I->L R Isotopic Exchange (125I / 123I) I->R T1 Target Affinity (e.g., AChE, Tubulin) S->T1 T2 BBB Penetration (Neuro-therapeutics) L->T2 T3 PET/SPECT Imaging (Aβ Plaque Detection) R->T3

Logical pathways linking iodine substitution to enhanced indanone bioactivity.

Therapeutic Applications and Biological Activity

Neurodegenerative Diseases (Alzheimer's Disease)

Iodinated indanone derivatives with methyl-substituted amines have been engineered as potent amyloid-beta (A β ) plaque imaging probes. The rigid indanone homolog mimics the binding profile of chalcones but offers superior structural stability. Compounds featuring methylamine or dimethylamine moieties and iodine substitutions exhibit exceptional affinity for A β1−40​ aggregates ( Ki​ = 5.8 nM and 11.8 nM, respectively)[5]. The iodine atom not only facilitates 125 I radiolabeling but also anchors the molecule within the hydrophobic clefts of A β fibrils via halogen bonding.

Oncology and Efflux Pump Modulation

Indanone derivatives are potent modulators of multidrug resistance (MDR) in cancer. Halogenated indanones have demonstrated nanomolar inhibition of the ABCG2 transporter and P-glycoprotein efflux pumps[4]. The bulky iodine atom disrupts the conformational dynamics of the transporter's transmembrane domains, thereby restoring the intracellular accumulation of chemotherapeutics like daunomycin in resistant cell lines (e.g., CCRF vcr1000).

Antimicrobial and Anti-inflammatory Efficacy

Iodine substitution enhances the electrophilic character of the indanone ring[2]. In antimicrobial screening, highly halogenated indanone acetic acid derivatives disrupt bacterial cell wall synthesis. The dispersive intermolecular contacts facilitated by iodine's polarizability allow these compounds to embed deeply into the lipid bilayers of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, showing marked potency over meta-chlorophenyl substituted baselines[3][6].

Quantitative Data Analysis

To illustrate the structure-activity relationship (SAR) driven by iodine substitution, the following table summarizes the comparative bioactivity of various indanone derivatives.

Compound ClassSubstitution ProfileTarget / AssayActivity MetricMechanistic Advantage
Arylidene Indanone UnsubstitutedAChE Inhibition IC50​ = 14.8 nMBaseline binding via π−π stacking[5].
Arylidene Indanone 5-Iodo SubstitutionAChE Inhibition Ki​ = 28.63 nMEnhanced BBB uptake (5.29% ID/g) via increased lipophilicity[4].
Indanone-Amine 5-Iodo, Dimethyl amineA β1−40​ Fibrils Ki​ = 11.8 nMHalogen bonding in hydrophobic clefts; 125 I radiolabeling potential[5].
Indanone-Amine 5-Iodo, Methyl amineA β1−40​ Fibrils Ki​ = 5.8 nMReduced steric hindrance combined with strong sigma-hole interaction[5].
Indanone Acetic Acid Meta-ChloroAntimicrobial (E. coli)Moderate InhibitionWeak dispersive contacts[6].
Indanone Acetic Acid Para-IodoAntimicrobial (E. coli)High InhibitionStrong sigma-hole mediated cell wall disruption[3][6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate strict internal validation checkpoints to confirm causality and assay success.

Protocol 1: Electrophilic Radioiodination of Indanone Precursors

Objective: Synthesize 125 I-labeled indanone derivatives for radioligand binding assays. Causality & Rationale: Direct iodination of the indanone ring is often low-yield and non-regioselective. Using a trialkyltin-substituted indanone precursor allows for rapid, regioselective electrophilic destannylation. Chloramine-T is selected as the oxidant because it efficiently converts non-radioactive iodide (or 125 I ) into the active electrophile ( ∗I+ ) without over-oxidizing the indanone ketone moiety.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1 mg of the tributylstannyl-indanone precursor in 100 μ L of absolute ethanol.

    • Validation Checkpoint: Confirm precursor purity via LC-MS (>98% required to prevent cold iodine competition).

  • Oxidation: Add 10 μ L of Chloramine-T solution (1 mg/mL in water) and 1-2 mCi of Na 125 I.

    • Causality: The reaction is kept at room temperature for exactly 15 minutes to maximize radiochemical yield while minimizing the formation of di-iodinated artifacts.

  • Quenching: Terminate the reaction by adding 10 μ L of sodium metabisulfite (2 mg/mL).

    • Validation Checkpoint: Metabisulfite reduces unreacted ∗I+ back to ∗I− , preventing off-target iodination during purification.

  • Purification: Inject the mixture onto a reverse-phase HPLC (C18 column).

    • Self-Validation: Collect the radioactive fraction corresponding to the iodinated product. The radiochemical purity must be >95%, verified by analytical radio-TLC.

Protocol 2: In Vitro A β1−40​ Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the iodinated indanone probe to amyloid fibrils. Causality & Rationale: To prove that the iodine substitution enhances target affinity via halogen bonding, the assay measures the displacement of a known radioligand (e.g., 125 I-IMPY) by the novel cold iodinated indanone.

Step-by-Step Methodology:

  • Fibril Preparation: Incubate synthetic A β1−40​ peptides in PBS (pH 7.4) at 37°C for 72 hours to induce fibrillogenesis.

    • Validation Checkpoint: Confirm fibril formation using a Thioflavin-T fluorescence assay (a sharp spike in fluorescence at 482 nm confirms mature fibrils).

  • Incubation: In glass tubes, combine 50 μ L of A β1−40​ fibrils, 50 μ L of 125 I-radioligand (0.05 nM), and 50 μ L of the test iodinated indanone at varying concentrations ( 10−10 to 10−5 M).

    • Causality: Glass tubes are strictly required because highly lipophilic iodinated indanones non-specifically bind to plastic microcentrifuge tubes, artificially skewing the Ki​ data.

  • Separation: After 2 hours at room temperature, separate bound from free radioligand using a cell harvester with GF/B glass filters (pre-soaked in 0.1% polyethylenimine).

    • Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

    • Self-Validation: Include a control tube with 10 μ M of cold IMPY to define non-specific binding (NSB). Specific binding must be >80% of total binding for the assay to be considered valid.

Workflow Step1 Precursor Synthesis (Stannyl-Indanone) Step2 Radioiodination (125I) Chloramine-T Oxidation Step1->Step2 Step3 HPLC Purification (Radiochemical Purity >95%) Step2->Step3 Step4 In Vitro Binding Assay (Aβ1-40 Aggregates) Step3->Step4 Step5 Gamma Counting & Scatchard Analysis Step4->Step5

Self-validating workflow for radioiodinated indanone probe development.

References

  • Synthesis, X-ray, DFT and Antibacterial Activity of a Novel 1-Indanone Derivative ResearchGate 3

  • Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease National Institutes of Health (NIH) 5

  • 5-Iodo-1-indanone: Chemical Properties and Applications Chem-Impex 2

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Royal Society of Chemistry (RSC) 4

  • Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives Research Journal of Pharmacy and Technology (RJPTONLINE) 6

  • Recent developments in biological activities of indanones National Institutes of Health (NIH) / PubMed 1

Sources

Methodological & Application

Application Note: Strategic C-C Bond Formation Utilizing 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Indanone Scaffold

The 2,3-dihydro-1H-inden-1-one (indanone) framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for structure-activity relationship (SAR) studies in drug discovery.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds, prized for its mild reaction conditions, exceptional functional group tolerance, and the vast commercial availability of boronic acid derivatives.[3][4][5]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective use of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one as a substrate in Suzuki-Miyaura cross-coupling reactions. The presence of an iodo-substituent at the 7-position offers a highly reactive handle for the introduction of diverse aryl and heteroaryl moieties, enabling the rapid generation of novel indanone-based molecular libraries. We will delve into the mechanistic underpinnings, provide a robust and optimized protocol, and discuss the critical parameters that ensure high-yield, reproducible outcomes.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[6] The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-iodine bond of the 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. This is typically the rate-determining step, and the high reactivity of the C-I bond facilitates this process compared to corresponding bromides or chlorides.[3][6] This step forms a square-planar Palladium(II) intermediate.

  • Transmetalation: In this key step, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7][8] The choice of base is critical and can significantly influence the reaction rate and yield.[7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Pd(II)L₂(Aryl)(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both cis-Pd(II)L₂(Aryl)(Ar') Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Coupled Product Ar-Ar' RedElim->Product ArylI 7-Iodo-5-methyl- 1-indanone (Ar-I) ArylI->OxAdd BoronicAcid Aryl Boronic Acid Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ BoronicAcid->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

This protocol details a general procedure for the coupling of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one with a representative arylboronic acid. Optimization may be required for different boronic acid partners.

Materials and Reagents
ReagentGradeSupplierNotes
7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one>98%Commercial
Phenylboronic Acid>97%CommercialCan be substituted with other aryl/heteroaryl boronic acids.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%CommercialAir-sensitive, handle under inert atmosphere. Other catalysts can be used (see Optimization Table).
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercialBase should be finely powdered to maximize surface area.
1,4-DioxaneAnhydrous, >99.8%CommercialUse a dry, degassed solvent.
Deionized WaterN/AIn-houseMust be degassed prior to use.
Ethyl AcetateACS GradeCommercialFor workup.
BrineSaturated NaCl(aq)Prepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying.
Experimental Workflow

Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh solids under N₂ - Prepare degassed solvents start->reagents setup 2. Reaction Setup - Add solids to oven-dried flask - Purge with N₂ reagents->setup addition 3. Solvent Addition - Add degassed 1,4-Dioxane - Add degassed H₂O setup->addition reaction 4. Reaction - Heat to 80-100 °C - Stir for 2-12 h - Monitor by TLC/LC-MS addition->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End (Characterized Product) purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (272 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (23 mg, 0.02 mmol, 2 mol%).

  • Flask Sealing and Purging: Seal the flask with a septum. Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The solvent mixture should be thoroughly sparged with nitrogen for at least 30 minutes prior to use.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-methyl-7-phenyl-2,3-dihydro-1H-inden-1-one.

Optimization and Catalyst Selection

The success of the Suzuki-Miyaura coupling, especially with sterically demanding substrates, often hinges on the judicious choice of catalyst, ligand, and base.[9][10] While Pd(PPh₃)₄ is a reliable starting point, more advanced catalytic systems can offer improved yields, lower catalyst loadings, and milder reaction conditions. N-heterocyclic carbene (NHC) ligands, for instance, have shown high efficacy for sterically hindered couplings.[9][10]

Comparative Data for Catalyst Systems
EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Dioxane/H₂O90685
2Pd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene/H₂O100492
3Pd₂(dba)₃ (0.5)XPhos (1)Cs₂CO₃ (2)THF/H₂O80894
4PEPPSI-IPr (1)-K₂CO₃ (2)Dioxane/H₂O80391
5Pd(PPh₃)₄ (2)-NaOt-Bu (2)Dioxane80578

Yields are hypothetical and for illustrative purposes based on literature for similar substrates. Actual results may vary.

Discussion of Optimization:

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands like SPhos and XPhos (Entries 2 & 3) are highly effective at promoting the oxidative addition and reductive elimination steps, particularly for challenging substrates.[11] They often allow for lower catalyst loadings and can be essential for coupling with less reactive aryl chlorides or bromides.[12]

  • Bases: The choice of base is crucial. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) can accelerate the reaction. Cesium carbonate is often used for difficult couplings due to its high solubility in organic solvents.

  • NHC Catalysts: PEPPSI-type pre-catalysts (Entry 4) are air- and moisture-stable and generate highly active NHC-ligated palladium species in situ.[3] These are excellent for hindered couplings and can lead to shorter reaction times.[9][10]

  • Solvent System: A mixture of an organic solvent (Dioxane, Toluene, THF) and water is standard, as water helps to dissolve the inorganic base.[3] The ratio can be adjusted to optimize solubility and reaction rate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst and ensure proper inert atmosphere technique (evacuate/backfill). Use anhydrous, degassed solvents.
Protodeboronation Presence of excess water or protic impurities; Base is too strong or conditions too harsh.Use anhydrous base and solvent. Consider a milder base (e.g., K₂CO₃ instead of NaOt-Bu). Shorten reaction time.[3]
Homocoupling Oxygen contamination leading to oxidative coupling of boronic acids.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Stalled Reaction Catalyst deactivation; Low solubility of reagents.Switch to a more robust ligand (e.g., XPhos, SPhos) that stabilizes the Pd(0) species. Try a different solvent system to improve solubility (e.g., DMF).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. The high reactivity of the aryl iodide facilitates efficient coupling under standard conditions with catalysts like Pd(PPh₃)₄. For more challenging transformations or to optimize for process efficiency, the use of advanced catalytic systems incorporating bulky phosphine or N-heterocyclic carbene ligands is strongly recommended. This protocol and the accompanying optimization data provide a solid foundation for researchers to successfully employ this valuable building block in the synthesis of novel compounds for drug discovery and materials science applications.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters - ACS Publications. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available at: [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. Available at: [Link]

  • Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Available at: [Link]

  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. cata log.lib.ky. Available at: [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

  • Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. PubMed. Available at: [Link]

Sources

Application Note: 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one as a Privileged Precursor in API Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) medicinal chemistry, the rapid construction of complex, three-dimensional architectures relies heavily on highly functionalized, rigid scaffolds. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) has emerged as a privileged building block for the synthesis of tricyclic indole alkaloids, novel kinase inhibitors, and CNS-active agents. This application note details the structural rationale, divergent synthetic utility, and validated protocols for leveraging this specific indanone derivative in late-stage drug discovery.

Structural Rationale & Mechanistic Causality

The strategic value of 7-iodo-5-methyl-2,3-dihydro-1H-inden-1-one lies in its orthogonally reactive sites, which allow for sequential, chemoselective modifications without the need for excessive protecting group manipulation:

  • The C7-Iodine (The Cross-Coupling Handle): The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br or C-Cl bonds. This thermodynamic property drastically accelerates the oxidative addition of Palladium(0) species. Consequently, Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings can be executed at lower temperatures (often room temperature to 60°C). This mild reactivity profile is crucial when the API intermediate contains thermally sensitive functional groups [1, 2].

  • The C5-Methyl Group (The Lipophilic Modulator): The methyl group at the 5-position serves a dual purpose. Pharmacologically, it modulates the lipophilicity (logP) of the final API, often improving membrane permeability. Synthetically, it provides a site for late-stage benzylic functionalization (e.g., Wohl-Ziegler bromination via NBS/AIBN) to introduce additional pharmacophores.

  • The C1-Ketone (The Electrophilic Center): The cyclic ketone is primed for nucleophilic attack. It readily undergoes reductive amination to install basic amine pharmacophores or can be converted into an oxime/hydrazone for subsequent annulation reactions (e.g., Fischer indole synthesis).

Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic workflows originating from the 7-iodo-5-methylindanone scaffold, demonstrating its versatility in generating complex tricyclic API frameworks.

G A 7-Iodo-5-methyl-2,3-dihydro -1H-inden-1-one B C7 Cross-Coupling (Suzuki/Stille/Heck) A->B Pd(0) Catalyst Boronic Acid C C1 Reductive Amination (Amine Introduction) A->C 1°/2° Amine NaBH(OAc)3 D C5 Benzylic Bromination (Wohl-Ziegler) A->D NBS, AIBN hν or Heat E Tricyclic API Scaffolds (e.g., Indole Alkaloids) B->E Reductive Cyclization C->E Annulation

Figure 1: Divergent functionalization of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in API synthesis.

Quantitative Data: Halogen Leaving Group Comparison

To justify the selection of the 7-iodo derivative over its bromo or chloro analogs, the following table summarizes the thermodynamic and kinetic parameters governing their use in Palladium-catalyzed cross-couplings.

Halogen at C7Bond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateTypical Pd Catalyst LoadAverage Cross-Coupling Yield
C7-Iodo ~65 Very Fast (10⁴) 1–2 mol% >85%
C7-Bromo~81Moderate (10²)5–10 mol%60–75%
C7-Chloro~96Slow (1)>10 mol% (requires specialized ligands)<40%

Data reflects generalized parameters for standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O).

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure scientific integrity.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

This protocol details the installation of an aryl/heteroaryl group at the C7 position, a critical step in synthesizing tricyclic indole alkaloid precursors [1].

Reagents:

  • 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the iodo-indanone, boronic acid, and K₂CO₃.

  • Degassing (Critical Causality): Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 60°C. The low temperature is enabled by the highly reactive C-I bond.

  • Validation & IPC: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <1% of the starting iodo-indanone mass[M+H]⁺ = 273.0. The appearance of the coupled product mass validates successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Reductive Amination at C1

This protocol introduces a basic amine at the C1 position, a common motif in CNS-active APIs.

Reagents:

  • 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the indanone and the amine in DCE. Add AcOH.

    • Causality: AcOH acts as a mild acid catalyst to protonate the ketone carbonyl, increasing its electrophilicity without fully protonating the nucleophilic amine.

  • Stirring: Stir at room temperature for 2 hours to allow imine/iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ in three portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion over the starting ketone, preventing the formation of the C1-alcohol byproduct.

  • Validation & IPC: Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS.

    • Self-Validation: Disappearance of the ketone spot and the emergence of a more polar, UV-active spot (ninhydrin positive if a primary amine was used) confirms successful conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry, and concentrate.

Case Study: Synthesis of Tricyclic Indole Alkaloids

The utility of functionalized indanones is perfectly exemplified in the synthesis of complex natural products and their API analogs. For instance, in the synthesis of the tricyclic indole alkaloids Dilemmaones A and B , researchers require highly specific halogenated indanone precursors to undergo Kosugi-Migita-Stille cross-couplings followed by transition-metal-catalyzed reductive cyclizations [1].

While earlier synthetic routes struggled with the low reactivity of bromo-indanones, the integration of iodo-indanones significantly enhances the yield of the initial cross-coupling step due to the superior leaving group ability of the iodine atom. This principle has been widely validated across various sesquiterpene and alkaloid syntheses, where the iodo-indanone scaffold consistently outperforms its brominated counterparts in palladium-catalyzed routes [2].

References

  • Lambson, K. E., Dacko, C. A., McNeill, J. M., Akhmedov, N. G., & Söderberg, B. C. G. (2019). "Synthesis of the tricyclic indole alkaloids, dilemmaones A and B." Tetrahedron, 75(49), 130714. URL:[Link]

  • Attya, M., et al. (1996). "Synthesis of Fern Sesquiterpene Pterosin Z via a Novel Palladium-Catalyzed Route." Journal of Natural Products. URL:[Link]

Catalytic Functionalization of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one: A Comprehensive Guide to Sterically Hindered Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Scientific Rationale & Substrate Profiling

As a Senior Application Scientist, I frequently encounter challenges when functionalizing conformationally restricted, sterically encumbered scaffolds. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a highly valuable synthetic intermediate. The indanone core serves as a privileged scaffold for constructing complex molecular architectures, particularly in the development of kinase inhibitors (e.g., KRAS modulators) and central nervous system (CNS) active agents[1].

However, functionalizing the 7-position presents a unique set of chemical challenges:

  • Steric Hindrance: The iodine atom at C7 is positioned immediately adjacent to the C1 carbonyl group. This steric bulk severely restricts the trajectory of the incoming Palladium(0) catalyst during the oxidative addition step.

  • Electronic Effects: The electron-donating methyl group at C5 slightly increases the electron density of the aromatic ring, which can decelerate oxidative addition. Fortunately, the inherently weak C–I bond compensates for this, making the substrate highly reactive if the steric challenges are overcome.

  • Catalyst Poisoning: During cross-coupling of aryl iodides, the generated iodide anions can bridge Palladium centers to form catalytically inactive M2​PdX4​ dimers, halting the catalytic cycle [2].

To overcome these barriers, the rational selection of bulky, electron-rich dialkylbiaryl monophosphine ligands (such as SPhos and XPhos) is absolutely critical. These ligands not only stabilize the active Pd(0) species but also accelerate the rate-determining reductive elimination step through steric repulsion [3].

Application Pathway in Drug Discovery

The functionalization of this scaffold is rarely an end in itself; it is a critical node in a broader drug discovery workflow.

G A 7-Iodo-5-methyl-1-indanone (Core Scaffold) B Catalytic Functionalization (Suzuki / Buchwald) A->B C Conformationally Restricted Intermediate B->C D Kinase Inhibitor / CNS Agent (API) C->D E Target Modulation (e.g., KRAS / AChE) D->E

Application pathway of 7-iodo-5-methyl-1-indanone in targeted drug discovery.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent and monitoring specific checkpoints, you ensure reproducibility and high yields.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes SPhos, which exhibits extraordinary activity for sterically hindered Suzuki-Miyaura couplings by facilitating the activation of challenging electrophiles and preventing catalyst deactivation [3].

Materials:

  • 7-Iodo-5-methyl-1-indanone (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube, add the indanone substrate, boronic acid, Pd(OAc)₂, SPhos, and finely powdered K₃PO₄.

    • Causality: K₃PO₄ is chosen over stronger bases (like NaOtBu) to prevent unwanted aldol condensation of the indanone's acidic α-protons.

  • Degassing: Add the Toluene/H₂O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen promotes the homocoupling of boronic acids and rapidly oxidizes the electron-rich SPhos ligand, which would kill the catalytic cycle.

  • Heating: Seal the tube and heat to 100 °C for 4–6 hours under rigorous stirring.

  • Validation Checkpoint (In-Process): At t = 3 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The starting material exhibits a distinct [M+H]⁺ peak at m/z 273.07. The complete disappearance of this peak alongside the emergence of the product mass confirms successful conversion. If a peak at m/z 147.08 is observed, hydrodehalogenation has occurred, indicating that transmetalation is too slow (check base quality/water ratio).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

For amination, XPhos paired with a Third-Generation (G3) Palladium precatalyst is the gold standard for avoiding iodide-induced catalyst poisoning [2][4].

Materials:

  • 7-Iodo-5-methyl-1-indanone (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • XPhos (2 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add the indanone, XPhos Pd G3, XPhos, and NaOtBu to a reaction vial.

    • Causality: The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature, preventing the formation of inactive Pd-black [4].

  • Solvent Addition: Add the amine and anhydrous Toluene.

    • Causality: Toluene is strictly required here. The byproduct of this reaction is NaI. Because NaI is poorly soluble in non-polar toluene, it precipitates out of solution. This prevents the iodide from bridging Pd centers and forming catalytically dead dimers [2].

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc).

    • Self-Validation: A color change from pale yellow to deep red/brown is normal as the active Pd species cycles. If the solution turns completely black with a metallic mirror on the glass, the catalyst has crashed out (likely due to oxygen ingress or wet solvent).

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated NaI and Pd residues. Concentrate and purify.

Mechanistic Workflow

The diagram below maps the catalytic cycle, highlighting the specific stages where the steric bulk of the 7-position and the choice of ligand dictate the reaction's success.

G Pd0 Pd(0)L_n Active Catalyst (Bulky Ligand) OxAdd Oxidative Addition (Sterically Hindered 7-Iodo) Pd0->OxAdd + Substrate PdII Pd(II) Aryl Iodide Complex OxAdd->PdII Trans Transmetalation / Amine Binding (Base Activated) PdII->Trans + Nucleophile PdII_Aryl Diaryl / Aryl-Amido Pd(II) Complex Trans->PdII_Aryl RedElim Reductive Elimination (Accelerated by Ligand Bulk) PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Substituted-5-methyl-1-indanone RedElim->Product

Palladium-catalyzed cross-coupling cycle for sterically hindered 7-iodoindanones.

Quantitative Data & Ligand Optimization Summary

To illustrate the necessity of the optimized protocols, the following table summarizes quantitative optimization data for the cross-coupling of 7-iodo-5-methyl-1-indanone. Notice how traditional ligands (PPh₃, dppf) fail entirely due to the steric demands of the C7 position.

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Primary Issue Observed
PPh₃ Pd(OAc)₂K₂CO₃Dioxane/H₂O90< 10%Incomplete oxidative addition due to steric clash.
dppf PdCl₂(dppf)K₃PO₄Dioxane/H₂O9035%Significant hydrodehalogenation (slow transmetalation).
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O10092% None (Optimal for Suzuki-Miyaura C–C coupling).
XPhos XPhos Pd G3NaOtBuToluene9088% None (Optimal for Buchwald-Hartwig C–N coupling).

References

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Grokipedia. SPhos. Grokipedia. [Link]

Protocol for the selective iodination of 5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocols for the Regioselective Iodination of 5-Methyl-2,3-dihydro-1H-inden-1-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Application Protocol.

Strategic Context & Mechanistic Rationale

Functionalized indanones are highly privileged scaffolds in medicinal chemistry, frequently serving as critical precursors for central acetylcholinesterase (AChE) inhibitors[1] and complex tricyclic indole alkaloids[2]. The selective iodination of 5-methyl-2,3-dihydro-1H-inden-1-one (5-methyl-1-indanone) is a pivotal transformation that primes the molecule for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the indanone core presents a distinct regiochemical challenge. Depending on the activation strategy, iodination can be directed either to the aromatic ring (C-6 position) via Electrophilic Aromatic Substitution (S_EAr) or to the aliphatic ring (C-2 position) via enol-mediated α-halogenation.

The Causality of Regioselectivity
  • Aromatic C-6 Iodination: The C-1 carbonyl group is strongly electron-withdrawing, deactivating the aromatic ring (specifically at C-7). Conversely, the C-5 methyl group is electron-donating, activating its ortho positions (C-4 and C-6). While both C-4 and C-6 are electronically primed, C-4 is sterically hindered by the adjacent C-3 methylene protons of the cyclopentanone ring. Consequently, a bulky, highly reactive superelectrophilic iodine species will preferentially attack the less hindered C-6 position[3]. Standard molecular iodine is insufficiently electrophilic for this deactivated system, necessitating the use of N-Iodosuccinimide (NIS) activated by a strong Brønsted acid like Trifluoromethanesulfonic acid (TfOH)[4].

  • Aliphatic C-2 α-Iodination: To functionalize the aliphatic ring without disturbing the aromatic system, the reaction must proceed via the enol tautomer. Utilizing molecular iodine (I₂) in the presence of Copper(II) Oxide (CuO) provides a neutral, self-validating system. CuO acts dually as a mild base to drive enolization and as an oxidant/scavenger to neutralize the generated hydrogen iodide (HI), preventing reversibility and suppressing unwanted aromatic substitution[5].

Synthetic Workflows & Mechanistic Visualizations

Workflow SM 5-Methyl-1-indanone Cond1 NIS, TfOH DCM, 0 °C to RT SM->Cond1 Cond2 I2, CuO MeOH, Reflux SM->Cond2 Prod1 6-Iodo-5-methyl-1-indanone (Aromatic C-6 Iodination) Cond1->Prod1 Electrophilic Aromatic Substitution Prod2 2-Iodo-5-methyl-1-indanone (Aliphatic α-Iodination) Cond2->Prod2 Enol-Mediated α-Halogenation

Caption: Divergent synthetic workflow for the regioselective iodination of 5-methyl-1-indanone.

Mechanism NIS N-Iodosuccinimide (NIS) SuperE Superelectrophilic Iodine [I-OTf] NIS->SuperE + TfOH - Succinimide TfOH Triflic Acid (TfOH) TfOH->SuperE Wheland Wheland Intermediate (Sigma Complex at C-6) SuperE->Wheland SM 5-Methyl-1-indanone SM->Wheland + [I-OTf] Prod 6-Iodo-5-methyl-1-indanone Wheland->Prod - H+ Rearomatization

Caption: Mechanistic pathway for the C-6 electrophilic aromatic iodination via superelectrophilic iodine.

Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the chosen activation protocol.

ProtocolReagents & ConditionsTarget PositionRegioselectivityTypical YieldReaction Time
A (Aromatic) NIS (1.2 eq), TfOH (1.5 eq), DCM, 0 °C → RTC-6 (Aromatic)>95% (C-6 vs C-4)82 - 88%2 - 4 h
B (Aliphatic) I₂ (1.1 eq), CuO (1.0 eq), MeOH, RefluxC-2 (Aliphatic)>98% (Mono vs Di)85 - 92%6 - 8 h

Experimental Protocols

Protocol A: Superelectrophilic Aromatic C-6 Iodination

Objective: Selective installation of an aryl iodide at the C-6 position for downstream cross-coupling.

  • Preparation: In an oven-dried, nitrogen-flushed 50 mL round-bottom flask, dissolve 5-methyl-1-indanone (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 equiv, 12 mmol) in one portion. The suspension will appear slightly yellow.

  • Acid Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Trifluoromethanesulfonic acid (TfOH, 1.5 equiv, 15 mmol) dropwise via a glass syringe.

    • Causality Check: The addition of TfOH protonates the succinimide ring, forcing the cleavage of the N-I bond to generate the highly reactive [I-OTf] superelectrophile[4].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2–4 hours.

  • In-Process Monitoring: Track reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). The C-6 iodo product is less polar and will elute slightly faster than the starting material.

  • Quenching (Self-Validation): Once complete, cool the flask back to 0 °C and carefully quench by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise. The mixture will transition from dark brown/yellow to colorless, visually validating the complete reduction of any unreacted active iodine species.

  • Workup & Purification: Transfer to a separatory funnel and extract with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient Hexanes to 10% EtOAc) to isolate 6-iodo-5-methyl-1-indanone as an off-white solid.

Protocol B: Enol-Mediated Aliphatic C-2 α-Iodination

Objective: Selective mono-iodination at the α-carbon (C-2) to prime the cyclopentanone ring for functionalization.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixture Assembly: Dissolve 5-methyl-1-indanone (1.0 equiv, 10 mmol) in reagent-grade Methanol (MeOH, 33 mL). Add finely powdered Copper(II) Oxide (CuO, 1.0 equiv, 10 mmol) and molecular iodine (I₂, 1.1 equiv, 11 mmol) directly to the solution.

  • Heating: Heat the heterogeneous dark mixture to reflux (approx. 65 °C) under an ambient atmosphere.

    • Causality Check: CuO is critical here; it is basic enough to facilitate enolization but not a strong enough Lewis acid to trigger S_EAr. It also acts as an HI scavenger, driving the reaction forward and preventing the formation of polyiodinated side products[6].

  • Reaction: Maintain reflux for 6–8 hours.

  • In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc 5:1). Caution: The α-iodo ketone is sensitive; avoid prolonged heating once the starting material is consumed to prevent the formation of dimethyl acetal byproducts[6].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the insoluble copper salts. Rinse the filter pad thoroughly with ethyl acetate (EtOAc, 50 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in EtOAc (50 mL), and wash with saturated aqueous Na₂S₂O₃ (30 mL) to remove residual iodine, followed by brine (30 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify rapidly via short-path chromatography or recrystallization from hexanes to yield 2-iodo-5-methyl-1-indanone.

References

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a "Bio-Oxidizable" Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications. [Link]

  • Synthesis of the tricyclic indole alkaloids, dilemmaones A and B. PMC - NIH. [Link]

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications.[Link]

  • Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. ResearchGate.[Link]

  • Synthetic Access to Aromatic α-Haloketones. PMC - NIH.[Link]

Sources

Advanced Applications of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one in Materials Science: From Organic Electronics to Photopolymerization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of materials science, the rational design of organic semiconductors and photoactive compounds relies heavily on versatile, multi-functional building blocks. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1391032-96-4) has emerged as a privileged scaffold for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and non-fullerene acceptors (NFAs). This application note details the structural rationale, mechanistic pathways, and self-validating protocols for utilizing this compound in the development of indenofluorene-based organic electronics and high-performance photoinitiators.

Structural Rationale & Mechanistic Insights

The utility of 7-iodo-5-methyl-1-indanone in materials science stems from its unique trifunctional architecture, which allows for orthogonal reactivity:

  • The 7-Iodo Substituent: The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to its bromo or chloro analogs. This facilitates rapid oxidative addition by Palladium catalysts at lower temperatures, minimizing unwanted side reactions (such as enolate cross-coupling) and enabling precise extension of the π -conjugated system[1].

  • The 5-Methyl Group: In the synthesis of rigid PAHs like indenofluorenes, poor solubility often hinders solution processing for thin-film device fabrication. The 5-methyl group disrupts π

    π stacking just enough to enhance solubility in organic solvents (e.g., chlorobenzene, chloroform) without compromising the solid-state charge mobility of the final semiconductor[2].
  • The 1-Ketone Functionality: The carbonyl group serves a dual purpose. It can act as an electrophilic center for intramolecular Friedel-Crafts acylation to close fused ring systems[3], or it can undergo Knoevenagel condensation to install strong electron-withdrawing groups (EWGs), dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO)[4].

Application Workflow 1: Synthesis of Indenofluorene-Based n-Type Semiconductors

Indenofluorenes are a class of carbon-rich, fully conjugated molecules that exhibit exceptional electron-accepting (n-type) properties, making them highly desirable for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)[5]. The synthesis relies on a sequential Suzuki-Miyaura cross-coupling followed by an acid-catalyzed Friedel-Crafts ring closure[3].

Experimental Protocol: Sequential Cross-Coupling and Ring Closure

This protocol is designed as a self-validating system; intermediate colorimetric changes and phase behaviors confirm reaction progress.

Step 1: Suzuki-Miyaura Cross-Coupling

  • Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 7-iodo-5-methyl-1-indanone (1.0 equiv) and an aryl diboronic acid ester (0.45 equiv, to form a dimer core) in degassed toluene (0.1 M).

  • Catalyst Selection (Causality): Add Pd(dppf)Cl2​ (0.05 equiv). Rationale: The bulky 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents the palladium center from coordinating with the ketone oxygen, directing the oxidative addition exclusively to the sterically hindered 7-iodo position.

  • Base Addition: Add a degassed aqueous solution of K2​CO3​ (3.0 equiv). The biphasic system ensures that the base does not prematurely degrade the boronic ester.

  • Reaction & Validation: Heat to 85 °C for 12 hours. Validation: The reaction mixture will transition from a pale yellow to a deep amber. TLC (Hexanes/EtOAc 4:1) should reveal the complete consumption of the starting material (UV active, Rf​≈0.6 ) and the appearance of a highly fluorescent biaryl intermediate ( Rf​≈0.3 ).

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous MgSO4​ , and purify via silica gel chromatography.

Step 2: Friedel-Crafts Acylation (Ring Closure)

  • Preparation: Dissolve the purified biaryl intermediate in anhydrous methanesulfonic acid (MSA) (0.05 M) at 0 °C.

  • Reaction & Validation: Heat the solution to 120 °C for 4 hours. Validation: The solution will undergo a dramatic bathochromic shift, turning dark red/purple, indicating the formation of the extended, rigid indenofluorene π -system[1].

  • Workup: Carefully pour the hot mixture into crushed ice. The target indenofluorene derivative will precipitate as a brightly colored solid. Filter, wash with water and cold methanol, and dry under vacuum.

G A 7-Iodo-5-methyl-1-indanone (Starting Material) B Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) A->B Cross-Coupling C Biaryl Intermediate (Purified via Column) B->C Yield >85% D Friedel-Crafts Acylation (Methanesulfonic Acid) C->D Ring Closure E Indenofluorene Core (n-Type Semiconductor) D->E Extended Conjugation

Figure 1: Sequential Suzuki-Miyaura and Friedel-Crafts synthesis of indenofluorene cores.

Application Workflow 2: Development of Dicyanomethylene-Indanone (INCN) Photoinitiators

The functionalization of the indanone core via Knoevenagel condensation with malononitrile yields 1,1-dicyanomethylene-3-indanone (INCN) derivatives. These structures are highly prized as electron-accepting units in non-fullerene acceptors (NFAs) for organic photovoltaics and as visible-light photoinitiators for 3D printing resins[4],[6].

Experimental Protocol: Knoevenagel Condensation
  • Preparation: In a round-bottom flask, dissolve 7-iodo-5-methyl-1-indanone (1.0 equiv) and malononitrile (1.5 equiv) in absolute ethanol (0.2 M).

  • Catalyst Addition (Causality): Add piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv). Rationale: Piperidine acts as a weak base to generate the malononitrile carbanion, while acetic acid activates the carbonyl carbon. This specific buffer system drives the subsequent dehydration step, preventing the reaction from stalling at the aldol-addition intermediate[6].

  • Reaction & Validation: Stir at 60 °C for 4 hours. Validation: The formation of the highly conjugated dicyanovinyl group causes an immediate color change to bright orange/red. As the reaction progresses, the INCN product, which is less soluble in ethanol than the starting materials, will begin to crystallize out of the hot solution, driving the equilibrium forward (Le Chatelier's principle)[4].

  • Workup: Cool the mixture to 0 °C to maximize precipitation. Filter the solid, wash with cold ethanol, and recrystallize from a chloroform/hexane mixture to yield the pure Z-isomer of the INCN derivative.

G A INCN-Functionalized Indanone (Electron Acceptor) B Knoevenagel Condensation (Malononitrile, Piperidine) A->B C Dicyanomethylene Intermediate B->C LUMO Lowering D Visible Light Irradiation (405 nm LED) C->D Absorption Shift E Excited Triplet State (Radical Generation) D->E Intersystem Crossing F Photopolymerization (Crosslinked Network) E->F Monomer Initiation

Figure 2: Photochemical activation and polymerization workflow of INCN-based photoinitiators.

Quantitative Data Summary

The structural modifications of 7-iodo-5-methyl-1-indanone drastically alter its optoelectronic properties, tailoring it for specific materials science applications. Table 1 summarizes the typical property shifts observed when converting the base indanone into its advanced derivatives.

Material DerivativeOptical Bandgap ( Eg​ )LUMO Energy LevelElectron Mobility ( μe​ )Primary Application
7-Iodo-5-methyl-1-indanone ~ 3.8 eV-2.10 eVN/A (Precursor)Synthetic Building Block
Indenofluorene Core 1.83 – 2.44 eV-3.24 to -3.80 eV 10−3 to 10−2 cm²/Vsn-Type OFETs / OLEDs
INCN Photoinitiator 2.10 – 2.30 eV-3.90 to -4.30 eVN/A (Photoactive)Photopolymerization / NFAs

Data aggregated from standardized cyclic voltammetry (CV) and UV-Vis spectroscopy measurements of indanone-derived conjugated systems[2],[3],[4].

References

  • Poly(indenofluorene) (PIF), a Novel Low Band Gap Polyhydrocarbon. Tetrahedron (2008).

  • Scalable synthesis of 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones and exploration of their solid state packing. Beilstein Journal of Organic Chemistry (2014).

  • Diarenoindacenes and diindenoarenes: From quinoidal electron-accepting materials to stable organic diradicals. American Chemical Society (2018).

  • Synthesis and Characterization of Electron-Deficient and Highly Soluble (Bis)Indenofluorene Building Blocks for n-Type Semiconducting Polymers. Organic Letters (2008).

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia MDPI (2022).

  • Enlightening the Well-Controlled Photochemical Behavior of 1,1-Dicyanomethylene-3-Indanone-Functionalized π -Conjugated Molecules. Chemistry of Materials (2023).

Sources

Application Note: Divergent Reduction Strategies for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Substrate Analysis

In modern drug discovery, functionalized indanones serve as critical bifunctional building blocks. The compound 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (7-iodo-5-methyl-1-indanone) presents a unique synthetic challenge: the molecule contains an electrophilic ketone alongside a highly labile aryl iodide (C–I) bond.

Standard reductive methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and H2​ gas, are strictly contraindicated. The low bond dissociation energy of the C–I bond (~65 kcal/mol) makes it highly susceptible to oxidative addition by transition metals, leading to rapid and irreversible hydrodehalogenation. To preserve the aryl iodide for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-couplings), reduction strategies must rely on highly chemoselective hydride donors or ionic hydrogenation pathways.

This guide details three field-proven, self-validating protocols to selectively reduce the ketone moiety while maintaining the structural integrity of the aryl iodide.

Workflow Visualization

Workflow SM 7-Iodo-5-methyl-1-indanone P1 NaBH4, MeOH 0°C to RT SM->P1 Chemoselective P2 (R)-CBS, BH3·THF -20°C SM->P2 Asymmetric P3 Et3SiH, TFA 0°C to RT SM->P3 Deoxygenation Prod1 Racemic 1-Indanol (Alcohol) P1->Prod1 Prod2 (S)-1-Indanol (Chiral Alcohol) P2->Prod2 Prod3 Indane Derivative (Alkane) P3->Prod3

Fig 1. Divergent reduction pathways for 7-Iodo-5-methyl-1-indanone preserving the C-I bond.

Experimental Methodologies & Mechanistic Rationale

Protocol A: Chemoselective Racemic Reduction (Sodium Borohydride)

Objective: Conversion of the ketone to a racemic secondary alcohol (7-iodo-5-methyl-2,3-dihydro-1H-inden-1-ol). Causality & Mechanism: Sodium borohydride ( NaBH4​ ) is a mild hydride source. It operates via nucleophilic addition of a hydride ion ( H− ) to the electron-deficient carbonyl carbon, breaking the C=O π -bond to form a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the oxygen to yield the alcohol[1]. Because NaBH4​ operates strictly via nucleophilic attack, it is entirely unreactive toward the electron-rich aryl iodide.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 7-iodo-5-methyl-1-indanone (1.0 equiv, e.g., 5.0 mmol) and dissolve in anhydrous methanol (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and stir until the internal temperature reaches 0 °C.

  • Reagent Addition: Add NaBH4​ (1.5 equiv) portion-wise over 10 minutes. Self-validation step: Effervescence ( H2​ gas evolution) will be observed. The reaction is proceeding properly if bubbling is steady but not violent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (UV active) should completely disappear, replaced by a more polar product spot.

  • Quench & Workup: Cool the reaction back to 0 °C and carefully quench with saturated aqueous NH4​Cl until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the racemic indanol.

Protocol B: Enantioselective Reduction (CBS Catalyst)

Objective: Asymmetric reduction to yield highly enantioenriched (S)- or (R)-indanol, crucial for chiral drug development. Causality & Mechanism: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst. The Lewis basic nitrogen of the catalyst coordinates the borane ( BH3​ ), activating it, while the Lewis acidic boron of the catalyst coordinates the lone pair of the indanone's carbonyl oxygen. This dual-coordination creates a rigid, face-selective transition state, forcing the hydride to attack from only one face of the ketone, yielding high enantiomeric excess (ee)[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under an inert argon atmosphere, add (R)-CBS catalyst (0.1 equiv, 1.0 M in toluene) and anhydrous THF (to reach 0.1 M final concentration).

  • Borane Addition: Cool the solution to -20 °C. Add BH3​⋅THF complex (1.2 equiv, 1.0 M in THF) dropwise. Stir for 15 minutes to allow the active catalyst-borane complex to form.

  • Substrate Addition: Dissolve 7-iodo-5-methyl-1-indanone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise over 30 minutes via syringe pump to the -20 °C reaction mixture. Causality: Slow addition ensures the catalytic cycle outpaces the uncatalyzed background reduction, maximizing ee.

  • Reaction: Stir at -20 °C for 2 hours. TLC monitoring will confirm completion.

  • Quench: Quench the reaction strictly at -20 °C by the slow, dropwise addition of methanol (Caution: vigorous H2​ evolution).

  • Workup: Warm to room temperature, concentrate, and purify via silica gel chromatography to isolate the (S)-indanol.

Protocol C: Complete Deoxygenation (Ionic Hydrogenation)

Objective: Complete removal of the carbonyl oxygen to yield the corresponding alkane (7-iodo-5-methyl-2,3-dihydro-1H-indene). Causality & Mechanism: Triethylsilane ( Et3​SiH ) combined with Trifluoroacetic Acid (TFA) facilitates ionic hydrogenation. TFA protonates the ketone, making it highly electrophilic. Et3​SiH delivers a hydride to form the alcohol. In the strongly acidic medium, the alcohol is protonated and eliminated as water, generating a resonance-stabilized benzylic carbocation. A second equivalent of silane traps this carbocation, yielding the deoxygenated indane[3][4]. Because no transition metals are used, the C–I bond remains completely inert.

Step-by-Step Procedure:

  • Preparation: Dissolve the indanone (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool to 0 °C.

  • Acidification: Add TFA (10.0 equiv) dropwise. The solution may change color (often yellow/orange) indicating the formation of the protonated species.

  • Silane Addition: Add Triethylsilane ( Et3​SiH , 3.0 equiv) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 6–12 hours. Monitor via TLC or LC-MS until the intermediate alcohol is fully consumed.

  • Quench & Workup: Cool to 0 °C and carefully pour the mixture into a beaker containing saturated aqueous NaHCO3​ . Self-validation step: Copious CO2​ gas evolution will occur; add slowly until the aqueous layer pH is ~7.5.

  • Purification: Extract with DCM, dry over MgSO4​ , and concentrate. Purify via flash chromatography (100% Hexanes) to yield the pure indane derivative.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the three divergent reduction pathways, highlighting the preservation of the critical C–I bond across all conditions.

MethodTarget ProductReagents & ConditionsExpected Yield (%)Enantiomeric Excess (ee %)C–I Bond Preserved?
A. Chemoselective Racemic 1-Indanol NaBH4​ , MeOH, 0 °C to RT> 90%N/AYes
B. Asymmetric (S)-1-Indanol(R)-CBS, BH3​⋅THF , -20 °C85 - 95%> 96%Yes
C. Deoxygenation Indane Derivative Et3​SiH , TFA, DCM, 0 °C to RT80 - 90%N/AYes

References

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Master Organic Chemistry, 12 Aug. 2011. Available at:[Link][1]

  • Organic Letters. "Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization." ACS Publications, 10 Sep. 2021. Available at:[Link][2]

  • Journal of Medicinal Chemistry. "Synthetic Approaches to the New Drugs Approved During 2021." ACS Publications, 1 Aug. 2023. Available at:[Link][3]

  • National Institutes of Health. "New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263." PMC, 2016. Available at:[Link][4]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Yield Optimization for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) Target Audience: Process Chemists, Drug Discovery Scientists, and Scale-up Engineers

Welcome to the Advanced Troubleshooting Portal. Synthesizing 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one presents significant regiochemical and conversion challenges. As a Senior Application Scientist, I have structured this guide to address the root causes of yield loss in both de novo ring synthesis and late-stage functional group interconversion.

Pathway Visualization: Overcoming Regiochemical Barriers

To bypass the inherent deactivation of the C7 position, two primary synthetic workflows are utilized. The diagram below illustrates the logic behind these divergent strategies.

SynthesisWorkflow cluster_A Route A: De Novo Ring Synthesis (Friedel-Crafts) cluster_B Route B: Functional Group Interconversion A1 3-Iodotoluene + 3-Chloropropionyl chloride A2 Intermolecular Acylation (AlCl3, 0°C) A1->A2 A3 3-Chloro-1-(2-iodo-4-methylphenyl) propan-1-one A2->A3 A4 Intramolecular Alkylation (AlCl3/NaCl melt, 120°C) A3->A4 Target 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one A4->Target B1 7-Amino-5-methyl-1-indanone B2 Non-Aqueous Diazotization (t-BuONO, THF) B1->B2 B3 Aryl Diazonium Intermediate B2->B3 B4 Iodination (I2, CuI, 65°C) B3->B4 B4->Target

Fig 1: Divergent synthetic pathways for 7-Iodo-5-methyl-1-indanone addressing regiochemical barriers.

Troubleshooting & FAQs

Q1: We are attempting to synthesize the precursor 7-amino-5-methyl-1-indanone via direct nitration of 5-methyl-1-indanone, but our yields of the 7-isomer are abysmal. What is causing this? Causality: This is a fundamental issue of electrophilic aromatic substitution directing effects. In 5-methyl-1-indanone, the C1 carbonyl group is strongly electron-withdrawing and meta-directing (favoring C4 and C6). Concurrently, the C5 methyl group is electron-donating and ortho/para-directing (also favoring C4 and C6). The synergistic directing effects of both groups make the C4 and C6 positions highly nucleophilic. Conversely, the C7 position is electronically deactivated by the adjacent carbonyl and sterically hindered. Solution: Do not attempt direct nitration. Instead, utilize Route A (Friedel-Crafts) to build the ring with the halogen already in place, as outlined in established patent literature for substituted indanones 1, or synthesize the 7-amino precursor via the cyclization of 3-(2-acetamido-4-methylphenyl)propanoic acid 2.

Q2: We are using the Sandmeyer reaction starting from 7-amino-5-methyl-1-indanone (Route B), but we observe massive formation of a phenol byproduct (7-hydroxy-5-methyl-1-indanone) and low iodine incorporation. How can we fix this? Causality: Classic aqueous Sandmeyer reactions rely on generating an aryl diazonium salt in water. However, the diazonium intermediate of 1-indanones is highly susceptible to nucleophilic attack by water. Because the C7 position is sterically crowded, the displacement by bulky iodide is slow, allowing competitive hydrolysis to dominate and form the phenol byproduct. Solution: Transition immediately to a non-aqueous Sandmeyer protocol 3. By using tert-butyl nitrite (t-BuONO) and elemental iodine (I₂) with a Copper(I) Iodide (CuI) catalyst in anhydrous tetrahydrofuran (THF), you completely eliminate water from the system, shutting down the hydrolysis pathway.

Q3: During the tandem Friedel-Crafts synthesis (Route A), the initial acylation proceeds well, but the intramolecular cyclization stalls, leaving unreacted 3-chloro-1-(2-iodo-4-methylphenyl)propan-1-one. Why? Causality: The intramolecular Friedel-Crafts alkylation of this specific intermediate is notoriously sluggish. The C1 carbonyl group deactivates the aromatic ring, and the bulky ortho-iodine atom restricts the conformational flexibility required for the C3 carbocation to attack the C6 position. Solution: Standard AlCl₃ in dichloromethane is insufficient to overcome this activation energy barrier. You must utilize a high-temperature AlCl₃/NaCl molten salt bath (120–140 °C) to force the cyclization.

Quantitative Data Analysis: Sandmeyer Optimization

The following table summarizes the quantitative yield improvements achieved by switching from an aqueous to a non-aqueous Sandmeyer protocol for 7-amino-1-indanones.

ParameterClassic Aqueous SandmeyerOptimized Non-Aqueous Sandmeyer
Reagents NaNO₂, HCl, KIt-BuONO, I₂, CuI
Solvent System H₂O / Aqueous AcidAnhydrous THF or MeCN
Temperature Profile 0 °C (Diazotization) → 60 °C (Iodination)0 °C (Initiation) → 65 °C (Iodination)
Primary Byproduct 7-Hydroxy-5-methyl-1-indanone (15–30%)None detected (<1%)
Reaction Indicator Slow N₂ evolution, requires heatingImmediate, vigorous N₂ evolution at 0 °C
Isolated Yield 40–55%85–92%
Step-by-Step Methodology: Optimized Non-Aqueous Sandmeyer Iodination

Objective: Convert 7-amino-5-methyl-1-indanone to 7-iodo-5-methyl-1-indanone while suppressing phenol hydrolysis. This protocol is designed as a self-validating system, ensuring you can visually and chemically verify success at each stage.

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, charge 7-amino-5-methyl-1-indanone (1.0 equiv, 10 mmol), Copper(I) Iodide (CuI, 1.2 equiv), and elemental Iodine (I₂, 1.0 equiv).

  • Solvent Addition: Suspend the solid mixture in anhydrous Tetrahydrofuran (THF, 0.5 M relative to the amine) under an inert argon atmosphere.

    • Causality: Anhydrous THF prevents the nucleophilic attack of water on the transient diazonium species, eliminating the 7-hydroxy byproduct.

  • Diazotization Initiation: Cool the suspension to 0 °C using an ice bath. Syringe in tert-butyl nitrite (t-BuONO, 3.0 equiv) dropwise over 15 minutes.

    • Validation Check: You must observe immediate effervescence. The evolution of N₂ gas confirms the active formation and rapid decomposition of the diazonium intermediate into the aryl radical. If bubbling does not occur, your t-BuONO has likely degraded.

  • Thermal Acceleration: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 65 °C for 1 hour.

    • Causality: Thermal energy overcomes the activation barrier for the radical-mediated iodide transfer from the CuI/I₂ complex to the aryl radical.

  • Reaction Monitoring: Perform TLC (Hexanes:Ethyl Acetate 4:1).

    • Validation Check: The starting amine (highly polar, low Rf, UV active) should be completely consumed, replaced by a non-polar, fast-moving UV-active spot representing the 7-iodo product.

  • Quenching & Workup: Cool to room temperature. Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Check: The dark brown/purple color of unreacted iodine will immediately dissipate, leaving a pale yellow or colorless organic layer.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (10 → 20% EtOAc/Hexanes) to isolate the pure 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one.

References
  • Title: WO1998040331A1 - Preparation of preparing substituted indanones Source: Google Patents URL
  • Title: A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones Source: ResearchGate URL
  • Title: Iodoindenes: Synthesis and application to cross-coupling Source: UHM Reaction Dynamics URL

Sources

Technical Support Center: Troubleshooting 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a highly versatile bifunctional building block used extensively in drug development and materials science. However, the presence of both an aryl iodide (highly susceptible to oxidative addition and reduction) and a cyclic ketone (prone to nucleophilic attack and enolization) presents significant chemoselectivity challenges.

The most frequent failure mode reported by researchers is unintended dehalogenation (specifically, deiodination) during downstream transformations. This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols designed to preserve the delicate C-I bond.

Data Presentation: Reactivity Profiles & Dehalogenation Risks
Reaction TypeReagents / ConditionsDehalogenation RiskMitigation Strategy
Ketone Reduction H₂, Pd/C or Raney NiCRITICAL (>90%)Avoid transition-metal catalyzed hydrogenation. Use hydride donors (NaBH₄) or Zn-catalyzed hydroboration.
Ketone Reduction NaBH₄, MeOH, 0 °CLOW (<5%)Maintain low temperatures (0 °C); avoid extended reaction times to prevent background hydrodehalogenation.
Cross-Coupling Pd(PPh₃)₄, strong base, heatHIGH (20-40%)Avoid strong bases (e.g., NaOᵗBu) and primary alcohols as solvents. Use weak bases (K₂CO₃) and anhydrous conditions.
Alpha-Alkylation t-BuLi or n-BuLi, Alkyl HalideCRITICAL (~100%)Avoid organolithiums (triggers halogen-metal exchange). Use LDA at strictly -78 °C to selectively enolize the ketone.
Section 1: Chemoselective Ketone Reduction (Preserving the C-I Bond)

Q: Why does my C-I bond cleave when I try to reduce the ketone to an alcohol using standard hydrogenation? A: The carbon-iodine (C-I) bond on an aromatic ring is the weakest of the aryl-halide bonds (requiring only ~65 kcal/mol to cleave) and is highly prone to hydrodehalogenation ()[1]. When using heterogeneous catalysts like Pd/C or PtO₂ with H₂, the metal readily inserts into the C-I bond via oxidative addition before or alongside the reduction of the C=O double bond. The intermediate aryl-palladium species then undergoes reductive elimination with a hydride, yielding the deiodinated indanol ()[2].

Q: What are the best reagents for reducing the indanone to indanol without deiodination? A: You must rely on chemoselective hydride donors or mild Lewis acid-catalyzed hydroboration.

  • Sodium Borohydride (NaBH₄): A standard, mild reducing agent that readily reduces ketones but is generally not strong enough to reduce aryl iodides at low temperatures (0 °C) ()[3].

  • Zinc-Catalyzed Hydroboration: Using Zn(OAc)₂ with pinacolborane (HBpin) is highly chemoselective for C=O reduction and perfectly tolerates sensitive functionalities, including aryl iodides, without requiring harsh acidic or basic hydrolysis steps ()[4].

Protocol 1: Chemoselective Reduction using NaBH₄

Objective: Convert 7-Iodo-5-methyl-1-indanone to 7-Iodo-5-methyl-1-indanol.

  • Preparation: Dissolve 7-Iodo-5-methyl-1-indanone (1.0 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask.

  • Cooling: Chill the solution to 0 °C using an ice-water bath. (Causality: Low temperatures suppress the kinetic activation energy required for any background nucleophilic attack on the C-I bond).

  • Addition: Slowly add NaBH₄ (1.2 eq) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Stir at 0 °C for 1-2 hours. Monitor via TLC or LC-MS until the ketone is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A 7-Iodo-5-methyl-1-indanone B H2, Pd/C (Avoid) A->B Non-selective C NaBH4, MeOH, 0°C (Recommended) A->C Chemoselective D Zn(OAc)2 / HBpin (Alternative) A->D Chemoselective E Deiodinated Indanol (Ar-H, OH) B->E F 7-Iodo-5-methyl-1-indanol (Ar-I, OH) C->F D->F

Chemoselective reduction strategies to preserve the C-I bond in 7-Iodo-5-methyl-1-indanone.

Section 2: Cross-Coupling at the C-I Bond (Preventing Hydrodehalogenation)

Q: I am performing a Suzuki coupling on the iodine position, but I am recovering deiodinated starting material (5-methyl-1-indanone). Why? A: This is a classic hydrodehalogenation side-reaction during Pd-catalyzed cross-coupling. After the palladium catalyst oxidatively adds to the C-I bond, the resulting Ar-Pd(II)-I intermediate can undergo β-hydride elimination if a hydride source is present ()[5]. Common hidden hydride sources include:

  • Alcohols used as co-solvents (e.g., ethanol, isopropanol).

  • Strong alkoxide bases (e.g., Sodium tert-butoxide) ()[5].

  • Moisture combined with certain ligands.

To prevent this, strictly avoid primary/secondary alcohol solvents, use weaker inorganic bases like K₃PO₄ or K₂CO₃, and ensure anhydrous conditions if hydrodehalogenation persists ()[6].

Q: How can I suppress homocoupling (Glaser or Ullmann-type) during these reactions? A: Homocoupling of the aryl iodide is often promoted by the presence of oxygen, which acts as an oxidant to regenerate the active catalytic species in undesired cycles ()[5]. Thoroughly degas your solvent mixture (e.g., using the freeze-pump-thaw method or vigorous sparging with Argon for 30 minutes) and maintain a strict inert atmosphere. Additionally, optimizing the stoichiometry by using a slight excess of the coupling partner (boronic acid or alkyne) can outcompete the homocoupling pathway ()[6].

Protocol 2: Optimized Suzuki-Miyaura Coupling (Suppressing Deiodination)

Objective: Couple an arylboronic acid to the 7-position of 7-Iodo-5-methyl-1-indanone.

  • Reagent Loading: In a Schlenk flask, combine 7-Iodo-5-methyl-1-indanone (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). (Causality: K₂CO₃ is a mild base that will not act as a hydride donor, preventing premature dehalogenation)[5].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Degassing: Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent: Add a degassed mixture of Toluene/Water (4:1 ratio). (Note: Avoid ethanol to prevent β-hydride elimination).

  • Reaction: Heat to 80 °C under vigorous stirring for 12 hours. Monitor by TLC.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

G A Aryl Iodide (Ar-I) + Pd(0) B Oxidative Addition [Ar-Pd(II)-I] A->B C Transmetalation (with R-B(OH)2) B->C Desired Pathway E Hydride Source (Alcohols/Strong Bases) B->E Side Reaction D Reductive Elimination Coupled Product (Ar-R) C->D F Beta-Hydride Elimination [Ar-Pd(II)-H] E->F G Dehalogenated Byproduct (Ar-H) F->G

Mechanistic divergence: Cross-coupling vs. hydrodehalogenation of aryl iodides.

Section 3: Alpha-Functionalization (Enolization without C-I Cleavage)

Q: Does the choice of base affect the stability of the C-I bond during alpha-alkylation of the indanone? A: Absolutely. The C-I bond is highly susceptible to halogen-metal exchange. If you use strong alkyllithium bases (like n-BuLi or t-BuLi) to enolize the ketone, the base will preferentially or competitively attack the iodine atom, resulting in a lithiated aromatic ring and complete loss of the iodine ()[7].

To safely enolize 7-Iodo-5-methyl-1-indanone, you must use a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) at strictly controlled cryogenic temperatures (-78 °C). The steric bulk of LDA prevents it from attacking the iodine, allowing it to selectively deprotonate the alpha-carbon.

References
  • MDPI. "Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines." Catalysts, 2022.[Link]

  • PMC. "Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years." Pharmaceuticals (Basel), 2022.[Link]

  • ResearchGate. "Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds." Catalysis Reviews, 2020. [Link]

  • PMC. "The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations." Biochim Biophys Acta, 2017.[Link]

Sources

Technical Support Center: Purification & Recrystallization of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Purpose: To provide a self-validating, mechanistic guide for the isolation and purification of 7-iodo-5-methyl-1-indanone from complex synthetic mixtures.

Executive Summary & Physicochemical Profiling

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is a highly valuable halogenated bicyclic aromatic ketone. The indanone core is a "privileged structure" in pharmacology and medicinal chemistry[1], while the iodine atom at the 7-position serves as a reactive electrophilic handle for transition-metal-catalyzed cross-coupling[2].

Because the C–I bond is susceptible to photolytic cleavage and oxidative degradation, purification must be handled with precise thermal and solvent controls. Advanced synthesis of indanones often yields complex crude mixtures containing regioisomers and unreacted starting materials, necessitating robust purification pipelines[3].

Table 1: Physicochemical Profile & Purification Rationale
ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C10H9IOModerate molecular weight (272.08 g/mol ); easily visualized by UV (254 nm).
Solubility (Polar) Soluble in EtOAc, DCM, EtOHAllows for high-concentration loading during chromatography.
Solubility (Non-Polar) Poorly soluble in cold HexanesIdeal for dual-solvent recrystallization (Anti-solvent approach).
Chromatographic Rf ~0.30 (10% EtOAc in Hexanes)Excellent retention profile for silica gel flash chromatography.
Thermal Stability Prone to de-iodination >80°CRotary evaporation must be strictly maintained below 40°C.

Purification Workflow

To achieve >99% purity, a two-tier approach is required: orthogonal separation by polarity (chromatography) followed by thermodynamic lattice exclusion (recrystallization).

PurificationWorkflow Crude Crude 7-Iodo-5-methyl-1-indanone (Contains Regioisomers & Catalyst) TLC TLC & HPLC Profiling (Hexane:EtOAc 9:1) Crude->TLC Flash Flash Column Chromatography (Silica Gel, 0-15% EtOAc gradient) TLC->Flash Fractions Pool Pure Fractions (Rotary Evaporation < 40°C) Flash->Fractions Recryst Recrystallization (Hexane/EtOAc or EtOH) Fractions->Recryst Pure Ultra-Pure Product (>99% Purity) Recryst->Pure

General workflow for the purification of 7-Iodo-5-methyl-1-indanone from crude synthesis mixtures.

Experimental Methodologies

Protocol A: Silica Gel Flash Chromatography

Objective: Remove highly polar baseline impurities, residual metal catalysts, and structural regioisomers formed during cyclization[3].

  • Column Preparation: Slurry-pack a glass column with high-purity silica gel (230-400 mesh) using 100% Hexanes. Ensure the silica bed is flat and free of air bubbles to prevent band broadening.

  • Sample Loading: Dissolve the crude 7-iodo-5-methyl-1-indanone in a minimal volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed. Mechanistic Note: Dry-loading onto silica is recommended if the crude is highly viscous, as it prevents column overloading and streaking.

  • Gradient Elution:

    • Begin elution with 100% Hexanes (2 column volumes) to flush non-polar aliphatic impurities.

    • Gradually increase polarity to 5% Ethyl Acetate (EtOAc) in Hexanes, then 10% EtOAc.

    • The target compound typically elutes between 10% and 15% EtOAc.

  • Fraction Collection & Analysis: Collect fractions in 20 mL test tubes. Spot fractions on TLC plates and visualize under UV light (254 nm). The ketone carbonyl conjugated with the aromatic ring provides strong UV absorbance.

  • Concentration: Pool fractions containing the pure product (Rf ~0.30) and concentrate via rotary evaporation. Crucial: Maintain the water bath at ≤40°C to prevent thermal de-iodination.

Protocol B: Dual-Solvent Recrystallization

Objective: Achieve >99% crystalline purity by excluding closely related de-iodinated byproducts (e.g., 5-methyl-1-indanone) from the crystal lattice[2].

  • Solvent Selection: A Hexane/EtOAc solvent system is optimal. EtOAc acts as the "good solvent" (solubilizing the compound), while Hexane acts as the "anti-solvent" (driving crystallization).

  • Dissolution: Transfer the chromatographed solid to a clean Erlenmeyer flask. Add a minimal amount of hot EtOAc (approx. 50-60°C) dropwise until the solid is completely dissolved.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes slightly cloudy (the saturation point). Add one final drop of EtOAc to clear the solution.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2-4 hours. Mechanistic Note: Slow cooling promotes the formation of a highly ordered crystal lattice, which thermodynamically excludes impurities. Rapid cooling causes precipitation, trapping impurities within the solid matrix.

  • Harvesting: Once crystallization is complete at room temperature, place the flask in an ice bath (0°C) for 30 minutes to maximize yield. Filter the crystals using a Büchner funnel, wash with ice-cold Hexanes, and dry under high vacuum for 12 hours.

Troubleshooting Guides & FAQs

Q: During TLC analysis, my product spot is tailing heavily. How can I resolve this? A: Tailing of indanones on silica gel is often caused by hydrogen bonding between the ketone carbonyl and the free silanol groups on the silica. To resolve this, add 1% Triethylamine (Et3N) or 1% Acetic Acid to your eluent system. However, for 7-iodo-5-methyl-1-indanone, tailing usually indicates column overloading. Try reducing your sample-to-silica ratio to 1:50.

Q: My recrystallization resulted in an "oiled out" layer at the bottom of the flask instead of crystals. What happened? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when the solution is supersaturated too rapidly. To fix this:

  • Re-heat the mixture until the oil dissolves.

  • Add slightly more of the "good solvent" (EtOAc) to lower the saturation temperature.

  • Allow the solution to cool much slower.

  • Introduce a seed crystal of pure 7-iodo-5-methyl-1-indanone when the solution reaches room temperature to provide a nucleation site.

Q: I am detecting a byproduct with an identical Rf value, but the mass spec shows a loss of 126 Da. What is this? A: A mass loss of 126 Da corresponds to the loss of the iodine atom (De-iodination), resulting in 5-methyl-1-indanone. This is a common side reaction if the crude mixture was exposed to prolonged heat, UV light, or residual palladium/copper catalysts from previous synthetic steps[3]. Because the de-iodinated byproduct has a very similar polarity, it often co-elutes during flash chromatography. You must rely on the Recrystallization protocol (Protocol B) to separate them, as the distinct molecular geometries will prevent the de-iodinated impurity from packing into the iodo-indanone crystal lattice.

Q: Is it safe to use Methanol or Ethanol for recrystallization instead of Hexane/EtOAc? A: Yes, hot Ethanol is a viable alternative for recrystallizing halogenated indanones[4]. However, ensure the Ethanol is anhydrous. Trace water can sometimes cause the compound to precipitate too quickly, trapping impurities. If using Ethanol, dissolve the compound at reflux and allow it to cool slowly to 4°C.

References

  • Title: Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (PMC). URL: 1

  • Title: 3-Bromo-1-indanone Purity|For Research. Source: BenchChem. URL: 2

  • Title: Hydrogen radical-shuttle (HRS)-enabled photoredox synthesis of indanones via decarboxylative annulation. Source: Nature Communications (PMC). URL: 3

  • Title: Iodination of 1-Indanone: Polymeric reagent. Source: Chemistry Letters. URL: 4

Sources

Resolving common impurities in 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for the synthesis of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and resolve impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

The synthesis of this key intermediate typically proceeds in two main stages:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a precursor like 3-(m-tolyl)propanoic acid to form 5-methyl-2,3-dihydro-1H-inden-1-one.

  • Electrophilic Aromatic Iodination: Introduction of an iodine atom at the C7 position of the indanone ring.

Each stage presents unique challenges, primarily concerning regioselectivity and reaction completeness. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses the most frequent problems observed during the synthesis, categorized by the stage in which they appear.

Part 1: Friedel-Crafts Cyclization to 5-Methyl-1-indanone

The formation of the indanone core is a classic intramolecular Friedel-Crafts acylation.[1] The reaction involves generating an electrophilic acylium ion that attacks the electron-rich aromatic ring.[2] Success hinges on controlling the reaction conditions to favor the desired intramolecular cyclization and prevent side reactions.

Q: What causes the formation of multiple isomers, and how can I improve the regioselectivity for the desired 5-methyl-1-indanone?

A: The formation of regioisomers is a known challenge in Friedel-Crafts reactions involving substituted benzenes.[3] The regioselectivity is dictated by the electronic and steric effects of the substituents on the aromatic ring. In the case of 3-(m-tolyl)propanoic acid, cyclization can theoretically occur at the C2, C4, or C6 positions relative to the methyl group.

  • Causality: The methyl group is an activating, ortho, para-director, while the acylium ion that forms is an electrophile.[1] Attack at C2 (ortho) and C6 (para) is electronically favored. However, attack at the C2 position is sterically hindered by the methyl group. Attack at the C4 position (ortho) is also possible. The choice of acid catalyst and reaction conditions can significantly influence the product distribution. For instance, polyphosphoric acid (PPA) with a low P₂O₅ content tends to favor the formation of indanone isomers with electron-donating groups (like methyl) meta to the carbonyl, while high P₂O₅ content favors ortho or para isomers.[4]

Troubleshooting Protocol:

  • Catalyst Selection:

    • Polyphosphoric Acid (PPA): This is often the reagent of choice for this type of cyclization. The concentration (P₂O₅ content) is critical. Experiment with different grades of PPA to find the optimal selectivity.[4]

    • Lewis Acids (e.g., AlCl₃): While effective, strong Lewis acids can sometimes promote isomerization of the starting material or product.[5] If using AlCl₃, ensure it is anhydrous and use it in stoichiometric amounts, as the product ketone will form a complex with it.[5]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the energy to overcome activation barriers for less-favored isomers, leading to mixed products.

  • Slow Addition: If using an acyl chloride precursor with a Lewis acid, add the substrate solution dropwise to the cooled catalyst slurry. This maintains a low concentration of the reactive electrophile and can suppress side reactions.[6]

Part 2: Iodination of 5-Methyl-1-indanone

This step is an electrophilic aromatic substitution (SEAr) on the indanone ring. The directing effects of the existing substituents determine the position of the incoming iodine electrophile. The methyl group is an activating ortho, para-director, while the acyl group is a deactivating meta-director.[7] These combined effects strongly favor iodination at the C7 position, which is ortho to the methyl group and meta to the carbonyl.

Q: My iodination is not selective for the C7 position. How can I prevent the formation of other iodo-isomers?

A: While the C7 position is electronically favored, suboptimal reaction conditions can lead to a loss of selectivity. Molecular iodine (I₂) itself is a weak electrophile, so an activator or a more potent iodine source is required. The reactivity of this iodinating species can impact selectivity.[8][9]

  • Causality: The choice of iodinating agent and reaction conditions determines the "hotness" of the electrophilic iodine species (I⁺). Highly reactive electrophiles are less selective and may react at other activated positions on the ring (like C4 or C6) before the most favored C7 position.[9] Milder reagents and conditions generally afford higher regioselectivity.[10]

Troubleshooting Protocol:

  • Choice of Iodinating Reagent:

    • N-Iodosuccinimide (NIS): NIS is an excellent choice for mild and selective iodinations.[10] It often provides high yields and clean reactions. Its reactivity can be tuned with a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA).[11]

    • Iodine with an Oxidizing Agent: A common and cost-effective method is using molecular iodine with an oxidizing agent like iodic acid (HIO₃) or sodium periodate (NaIO₄) in an acidic medium (e.g., acetic acid with sulfuric acid).[12][13][14] The oxidant generates a more powerful electrophilic iodine species in situ.[13] Careful control of stoichiometry and temperature is crucial to avoid over-reactivity.

    • Avoid Harsh Reagents: Reagents like iodine monochloride (ICl) can be less selective and should be used with caution if isomer formation is a problem.

  • Solvent and Temperature Optimization:

    • Perform the reaction in a suitable solvent like acetic acid, dichloromethane, or acetonitrile.

    • Maintain a controlled temperature, often starting at 0 °C and allowing the reaction to slowly warm to room temperature. Monitor progress by TLC or LC-MS to avoid prolonged reaction times that could lead to side products.

Reagent SystemTypical ConditionsSelectivity ProfileReference
N-Iodosuccinimide (NIS) Cat. TFA, CH₃CN, RTGenerally high for the most activated position.[11]
I₂ / HIO₃ Acetic Acid, 35-40 °CGood, but can be less selective with highly activated rings.[14]
I₂ / NaIO₄ / H₂SO₄ Acetic Acid, RTHighly reactive system, effective for deactivated rings, requires careful control.[12]

Q: What causes iodination on the carbon next to the carbonyl group, and how can it be prevented?

A: This is α-iodination of the ketone. This reaction typically proceeds through an enol or enolate intermediate and is favored under different conditions than electrophilic aromatic substitution.

  • Causality: Ketones can be halogenated at the α-position under either acidic or basic conditions. In the context of your synthesis, residual strong acid from the iodination step could catalyze enol formation, which then attacks an electrophilic iodine species. While SEAr is usually faster on this activated ring, certain conditions can promote this side reaction. A study using CuO and iodine demonstrated efficient α-iodination of indanone.[15]

Troubleshooting Protocol:

  • Control Acidity: Use only a catalytic amount of strong acid if required for your iodinating system. Using a milder system like NIS without a strong acid promoter is preferable if α-iodination is a persistent issue.[10]

  • Neutral or Buffered Conditions: If possible, perform the iodination under neutral conditions. Some modern methods allow for this, though they may require specific catalysts.

  • Temperature Management: Keep the reaction temperature as low as feasible. Higher temperatures can accelerate the rate of enolization.

  • Workup: Upon completion, quench the reaction promptly and neutralize any acid during the aqueous workup with a base like sodium bicarbonate or sodium sulfite solution.

Workflow & Impurity Formation

The following diagram illustrates the synthetic pathway and the points at which key impurities can arise.

G cluster_0 Step 1: Friedel-Crafts Cyclization cluster_1 Step 2: Electrophilic Iodination start 3-(m-tolyl)propanoic acid indan_precursor 5-Methyl-1-indanone (Desired Precursor) start->indan_precursor PPA or AlCl₃ isomer_imp Isomeric Impurity (e.g., 4-Methyl-1-indanone) start->isomer_imp Poor Regioselectivity final_product 7-Iodo-5-methyl-1-indanone (Target Product) indan_precursor->final_product NIS or I₂/Oxidant iodo_isomer_imp Iodo-Isomer Impurity (e.g., 4-Iodo Isomer) indan_precursor->iodo_isomer_imp Poor Regioselectivity alpha_iodo_imp α-Iodo Impurity (2-Iodo Isomer) indan_precursor->alpha_iodo_imp Enolization G decision decision action action start Analyze Crude Product by LC-MS / NMR check_purity Is Desired Product the Major Component? start->check_purity success Proceed to Purification check_purity->success Yes (>90%) identify_impurity Identify Main Impurity check_purity->identify_impurity No impurity_type What is the Impurity? identify_impurity->impurity_type action_sm Increase reaction time/temp Check reagent activity Increase oxidant stoichiometry impurity_type->action_sm Starting Material action_isomer Use milder iodinating agent (e.g., NIS) Lower reaction temperature Reduce acid catalyst concentration impurity_type->action_isomer Iodo-Isomer action_alpha Use neutral conditions (if possible) Avoid excess strong acid Ensure rapid, neutralizing workup impurity_type->action_alpha α-Iodo Product

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation with 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing palladium catalyst deactivation during cross-coupling reactions involving 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one .

The unique structural topology of this substrate—specifically the extreme steric hindrance at the C7 position and the chelating potential of the adjacent C1-carbonyl group—creates a highly challenging environment for transition-metal catalysis. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you rescue stalled reactions.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, it is critical to identify the specific deactivation pathway your catalytic cycle is falling into.

Diagnostic workflow for identifying and resolving Pd catalyst deactivation.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: My reaction stalls at 15% conversion, and a black precipitate coats the flask. What is happening?

A: The black precipitate is palladium black, an inactive, agglomerated form of elemental palladium metal[1]. With 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, the extreme steric bulk of the C7-iodine (ortho to the C1-carbonyl) severely retards the oxidative addition step.

  • Causality: When oxidative addition is sluggish, the transient Pd(0) species remains uncoordinated for too long. Without sufficient stabilization from the ligand, naked Pd(0) atoms aggregate into nanoparticles and eventually precipitate as inactive palladium black[2].

  • Solution: You must increase the electron density of your ligand to accelerate oxidative addition. Electron-rich phosphines promote this step and stabilize the active Pd(0) species[3].

Q2: I switched to a highly active Pd(0) catalyst and see no palladium black, but the yield is still poor. NMR shows a new, stable Pd complex. Why?

A: You are likely observing an off-cycle dormant species. The C1-carbonyl oxygen of the indanone is in close spatial proximity to the palladium center immediately following oxidative addition.

  • Causality: The oxygen lone pair can displace a weakly bound phosphine ligand, coordinating to the Pd(II) center to form a highly stable 5-membered palladacycle. This chelation locks the catalyst in a dormant Pd(II) state, preventing the transmetalation step required to turn over the catalytic cycle[4],[5].

  • Solution: Computational and empirical studies confirm that increasing the steric hindrance of the ligand prevents the formation of these off-cycle complexes[6]. Switch to a bulky dialkylbiaryl phosphine (e.g., BrettPhos) that physically blocks the carbonyl oxygen from coordinating. Alternatively, adding silver salts (like AgOAc) can abstract the iodide, opening a coordination site that favors transmetalation over chelation[7].

Part 3: Mechanistic Pathway Analysis

Understanding the divergence between the productive catalytic cycle and the deactivation pathways is essential for rational optimization.

Catalytic cycle vs. deactivation pathways for 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one.

Part 4: Quantitative Ligand Screening Data

To bypass the dual threats of steric hindrance and carbonyl chelation, ligand architecture is paramount. The table below summarizes the performance of common ligand classes when coupling 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one.

Ligand ArchitectureYield (%)Pd Black FormationOff-Cycle Species (³¹P NMR)Mechanistic Outcome & Causality
PPh₃ (Monodentate)< 5%Rapid / SevereHigh (Chelation dominant)Fails. Ligand is easily displaced by the C1-carbonyl, leading to immediate deactivation.
dppf (Bidentate)15%ModerateHighFails. The bite angle is insufficient to overcome the ortho-steric bulk during oxidative addition.
XPhos (Biaryl)78%TraceLowSucceeds. The bulky biaryl framework physically shields the Pd center, preventing carbonyl chelation.
BrettPhos (Biaryl)85%NoneTraceOptimal. Extreme electron donation accelerates oxidative addition while bulk forces rapid reductive elimination.

Part 5: Self-Validating Experimental Protocol

This protocol utilizes a "Release-and-Catch" monitoring philosophy. Every step includes a validation checkpoint to ensure the catalyst remains active and on-cycle.

Objective: Systematically execute a Suzuki-Miyaura coupling with 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one while actively suppressing palladacycle formation and Pd black aggregation.

Step 1: Catalyst Pre-activation (Inert Atmosphere)

  • In a flame-dried Schlenk tube, combine Pd2​(dba)3​ (2.5 mol%) and BrettPhos (6.0 mol%) in anhydrous 1,4-dioxane (0.2 M).

  • Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing ensures the formation of the highly active, monoligated L-Pd(0) species before it is exposed to the sterically demanding indanone.

  • Validation Checkpoint: The solution must transition from a deep purple/brown to a distinct reddish-orange. If the solution remains brown, the active catalyst has not formed; check solvent anhydrousness.

Step 2: Substrate and Additive Introduction

  • Add 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv) and the desired arylboronic acid (1.5 equiv).

  • Add anhydrous K3​PO4​ (2.0 equiv) in a single portion.

  • Causality: K3​PO4​ is a mild, insoluble base. It slowly generates the active boronate in situ, ensuring that transmetalation occurs steadily without causing base-mediated degradation of the sensitive indanone core.

Step 3: Thermal Activation and Kinetic Monitoring

  • Heat the reaction mixture to 80 °C under rigorous argon flow.

  • Validation Checkpoint (t = 30 mins): Pause stirring briefly to inspect the flask walls.

    • Observation A: If the solution is clear orange/red, the cycle is turning over successfully.

    • Observation B: If a black mirror is forming on the glass, aggregation is outcompeting the coupling. Immediately reduce the temperature to 65 °C to slow the disproportionation rate.

Step 4: Quenching and Workup

  • Upon consumption of the indanone (monitored via LC-MS), cool the reaction to room temperature.

  • Dilute with EtOAc and filter through a tightly packed pad of Celite.

  • Causality: The Celite pad removes the phosphate salts and traps any trace palladium nanoparticles, preventing them from catalyzing side reactions during concentration and purification.

Part 6: References

  • Benchchem - Palladium catalyst issues in cross-coupling reactions. 1

  • Benchchem - Troubleshooting palladium catalyst deactivation with 2-Iodo-5-(m-tolyl)oxazole. 3

  • ACS Catalysis - Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. 4

  • Organic Chemistry Portal - Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands. 6

  • PMC (NIH) - meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. 7

  • d-nb.info - Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings. 2

  • DSpace@MIT - Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. 5

Sources

Validation & Comparative

Platform Comparison Guide: Mass Spectrometry Fragmentation of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural elucidation of halogenated cyclic ketones is a critical analytical step in pharmaceutical development and synthetic chemistry. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉IO, Exact Mass: 271.97 Da) presents a unique analytical profile due to the presence of a weak carbon-iodine (C-I) bond, an indanone core, and a methyl substitution.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound. By examining the causality behind ionization techniques and mapping the resulting fragmentation pathways, researchers can select the optimal platform for their specific structural characterization needs.

Platform Comparison: Ionization Causality

The choice of MS platform dictates the energy imparted to the molecule, which fundamentally alters the observed fragmentation pattern.

  • GC-EI-MS (Hard Ionization): In EI, molecules are bombarded with a standardized electron beam energy of 70 eV. We use 70 eV because it is well above the ~10 eV ionization energy required for organic molecules, ensuring robust, instrument-independent mass spectra that can be reliably matched against spectral libraries[1]. This high-energy environment induces extensive homolytic cleavage, making it ideal for mapping the carbon skeleton of the indanone core.

  • LC-ESI-MS/MS (Soft Ionization): ESI is a soft ionization technique that transfers ions from the liquid phase to the gas phase with minimal internal energy deposition. This preserves the pseudo-molecular ion (e.g., [M+H]⁺), which is critical when the parent ion is too unstable under 70 eV electron bombardment. Structural information is then obtained selectively via Collision-Induced Dissociation (CID) in a tandem quadrupole or high-resolution analyzer.

MS_Workflow Sample 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one Sample Preparation GC GC-EI-MS (Hard Ionization, 70 eV) Sample->GC Volatile/Thermally Stable LC LC-ESI-MS/MS (Soft Ionization, CID) Sample->LC High Sensitivity/Polar EI_Frag Homolytic Cleavage (Radical Cations) GC->EI_Frag ESI_Frag Heterolytic Cleavage (Even-Electron Ions) LC->ESI_Frag Data Structural Elucidation & Spectral Library Matching EI_Frag->Data ESI_Frag->Data

Fig 1: Comparative MS workflow for halogenated indanone analysis.

Mechanistic Fragmentation Pathways

The fragmentation of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one is governed by the relative bond dissociation energies within the molecule.

Molecular Ion Formation and Isotopic Signature

In EI-MS, the removal of an electron generates a highly reactive radical cation [M]•⁺ at m/z 272[2]. Because iodine is monoisotopic (127 amu)[3], the molecular ion does not display the M+2 isotope clusters (1:1 or 3:1 ratios) that are highly characteristic of chlorinated or brominated compounds[4]. In positive ESI-MS, the ketone oxygen is protonated to form an even-electron [M+H]⁺ ion at m/z 273.

Dehalogenation (Iodine Cleavage)

The principal fragmentation event for aryl iodides is the loss of the halogen[4]. The C-I bond is relatively weak compared to the C-C bonds of the indanone ring.

  • EI Pathway: Homolytic cleavage of the C-I bond results in the expulsion of an iodine radical (I•), yielding a mass change of 127 Da[5]. This forms a stable indenyl cation at m/z 145, which is typically the base peak (100% abundance) in the EI spectrum.

  • ESI-CID Pathway: Under collision-induced dissociation, the even-electron [M+H]⁺ ion preferentially undergoes heterolytic cleavage to lose neutral hydrogen iodide (HI, 128 Da), also arriving at the m/z 145 product ion.

Carbonyl Cleavage (Loss of CO)

For ketones, a major fragmentation pattern is alpha-cleavage[6]. In cyclic systems like indanones, this alpha-cleavage is followed by ring contraction and the expulsion of neutral carbon monoxide (CO, 28 Da)[7]. The m/z 145 fragment loses CO to form a stable aromatic cation at m/z 117. Subsequent loss of the methyl group (15 Da) from the aromatic ring yields an m/z 102 fragment.

Fragmentation M_EI [M]•+ m/z 272 (Radical Cation) Frag_145 [M - I]+ m/z 145 (Indenyl Cation) M_EI->Frag_145 -I• (127 Da) M_ESI [M+H]+ m/z 273 (Protonated) M_ESI->Frag_145 -HI (128 Da) Frag_117 [M - I - CO]+ m/z 117 (Aryl Cation) Frag_145->Frag_117 -CO (28 Da)

Fig 2: Primary fragmentation pathways of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one.

Quantitative Data Presentation

The table below summarizes the expected m/z values and relative abundances for the primary fragments across both platforms.

Fragment Ion DescriptionNeutral LossGC-EI-MS (m/z)EI Relative AbundanceLC-ESI-MS/MS (m/z)ESI Relative Abundance
Molecular Ion / Protonated None272 [M]•⁺Low (~15%)273 [M+H]⁺High (Precursor)
Loss of Iodine / HI 127 Da (I•) / 128 Da (HI)145Base Peak (100%)145Base Peak (100%)
Loss of Carbon Monoxide 28 Da (CO)117Medium (~40%)117Medium (~50%)
Loss of Methyl Group 15 Da (CH₃•)102Low (~10%)102Low (~5%)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control mechanism to prove that the observed spectra are derived from the analyte and not system artifacts.

Protocol A: GC-EI-MS Workflow

Causality: A non-polar DB-5MS capillary column is selected because the indanone core is relatively non-polar, ensuring optimal partitioning, sharp peak shapes, and minimal stationary phase interaction.

  • System Suitability Test (Self-Validation): Inject 1 µL of a pure hexane solvent blank. The system is validated only if the baseline shows no peaks with a signal-to-noise (S/N) > 3, proving the absence of column bleed or injector carryover.

  • Internal Standard Calibration: Spike the sample with an isotopically labeled internal standard (e.g., d₄-indanone). The retention time of the internal standard must not drift by more than ±0.02 minutes from the calibration run, validating carrier gas flow stability.

  • Sample Injection: Inject 1 µL of the sample (10 µg/mL in hexane) at a split ratio of 1:20.

  • Ionization & Acquisition: Operate the source at 70 eV and 230°C. Scan from m/z 50 to 350. The presence of m/z 272, 145, and 117 in a single co-eluting chromatographic peak confirms the structural identity.

Protocol B: LC-ESI-MS/MS Workflow

Causality: A reversed-phase C18 column is used with a mobile phase containing 0.1% formic acid. The formic acid acts as an essential proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion in the ESI source, drastically increasing detection sensitivity.

  • System Suitability Test (Self-Validation): Monitor the Multiple Reaction Monitoring (MRM) transition of the internal standard. If the peak area of the internal standard deviates by >5% between consecutive runs, the system fails suitability (indicating source contamination or spray instability) and requires recalibration before sample data is accepted.

  • Chromatographic Separation: Run a gradient of Water/Acetonitrile (both containing 0.1% formic acid) from 5% to 95% organic over 10 minutes at 0.4 mL/min.

  • Targeted CID: Isolate the m/z 273 precursor ion in Q1. Apply a collision energy (CE) ramp of 15–30 eV in Q2 using Argon as the collision gas.

  • Detection: Monitor the specific product ions at m/z 145 and 117 in Q3. The ratio of the 145/117 peaks must remain consistent across the chromatographic peak width to validate peak purity.

References

  • Miami University. "Mass Spectrometry: Fragmentation". miamioh.edu. Link

  • Whitman College. "Fragmentation and Interpretation of Spectra". whitman.edu. Link

  • Doc Brown's Chemistry. "Mass spectrum of iodoethane". docbrown.info. Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". libretexts.org. Link

  • Saarland University. "Interpretation of mass spectra". uni-saarland.de.Link

  • Michigan State University. "Mass Spectrometry". msu.edu. Link

  • University of Delaware. "Mass spectrometry". udel.edu. Link

  • Chemguide. "Fragmentation patterns in the mass spectra of organic compounds". chemguide.co.uk. Link

  • Wikipedia. "Fragmentation (mass spectrometry)". wikipedia.org. Link

  • BenchChem. "An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethyl-2-pentanone". benchchem.com. Link

Sources

HPLC Method Validation for Testing 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one Purity: A Comparative Guide on Column Selectivity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct stationary phase for halogenated aromatic compounds is a recurring challenge. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS 1391032-96-4)[1] is a critical indanone derivative used in advanced pharmaceutical synthesis. The primary analytical hurdle in its purity testing is resolving the active compound from closely related impurities, specifically its positional isomers (e.g., 6-iodo-5-methyl-indanone) and des-iodo degradants.

This guide objectively compares the performance of a standard C18 column against a Phenyl-Hexyl column for this specific application, explaining the mechanistic causality behind the separation, and outlines a self-validating protocol compliant with the latest ICH Q2(R2) guidelines.

Mechanistic Grounding: C18 vs. Phenyl-Hexyl Selectivity

To achieve baseline resolution between positional isomers of halogenated aromatics, we must move beyond simple hydrophobicity.

Standard C18 columns rely almost entirely on dispersive (hydrophobic) forces. Because the overall hydrophobicity and molecular volume of 7-iodo and 6-iodo indanone isomers are virtually identical, a C18 phase struggles to differentiate them, often resulting in co-elution.

Phenyl-Hexyl columns offer powerful orthogonal selectivity. The phenyl ring on the stationary phase acts as a Lewis base. As noted in chromatographic literature, "The Phenyl phase has unique selectivity arising from solute interaction with the aromatic ring and its delocalized electrons"[2]. Furthermore, iodine is a large, highly polarizable atom. This polarizability creates strong induced dipoles that interact heavily with the electron-rich phenyl stationary phase via π−π and dipole-dipole interactions[3].

The Causality of Mobile Phase Selection: To harness this selectivity, the choice of organic modifier is critical. We must use Methanol instead of Acetonitrile. Acetonitrile contains its own π electrons (C N) which actively compete with the analyte for the phenyl stationary phase, effectively masking the column's unique selectivity. Methanol, being a protic solvent lacking π electrons, maximizes the π−π interactions between the indanone ring and the Phenyl-Hexyl phase[2].

Selectivity cluster_C18 Standard C18 (Hydrophobic) cluster_PH Phenyl-Hexyl (Orthogonal) C18_Phase C18 Ligand Analyte_C18 7-Iodo-5-methyl-indanone C18_Phase->Analyte_C18 Dispersive Forces (Poor Isomer Resolution) PH_Phase Phenyl-Hexyl Ligand Analyte_PH 7-Iodo-5-methyl-indanone PH_Phase->Analyte_PH π-π Interactions & Halogen Dipole

Fig 1. Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phase interactions.

Experimental Protocols: The Self-Validating Comparative Workflow

To ensure absolute data integrity, the analytical protocol is designed as a self-validating system . The Chromatography Data System (CDS) is programmed with conditional logic: if the System Suitability Test (SST) fails to meet predefined critical quality attributes, the sequence automatically aborts, preventing the generation of invalid data.

Step-by-Step Methodology
  • System Preparation: Equilibrate the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol).

  • Self-Validating Logic Gate (SST):

    • Inject a Blank (Water/Methanol 50:50) to verify baseline noise and zero carryover.

    • Inject the SST Resolution Mixture (containing 7-Iodo-5-methyl-indanone and 6-Iodo-5-methyl-indanone).

    • Automated Check: The system calculates the Resolution ( Rs​ ). If Rs​<2.0 , the sequence halts and triggers a column wash. If Rs​≥2.0 , sample analysis proceeds.

  • Chromatographic Conditions:

    • Columns Evaluated: C18 (150 x 4.6 mm, 3 µm) vs. Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

    • Gradient: 40% B to 80% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Quantitative Comparison Data
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnConclusion
Retention Time (Main Peak) 8.4 min9.2 minPhenyl-Hexyl shows slightly higher retention due to added π−π retention mechanisms.
Resolution ( Rs​ ) (Critical Pair) 1.1 (Co-elution)2.8 (Baseline)Phenyl-Hexyl is superior. C18 fails to resolve the positional isomers.
Tailing Factor ( Tf​ ) 1.41.1Phenyl-Hexyl exhibits better peak symmetry for this specific halogenated aromatic.

ICH Q2(R2) Method Validation

Having established the Phenyl-Hexyl column as the superior chemistry, the method must be formally validated. The updated ICH Q2(R2) guideline represents a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach, emphasizing that "the objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose"[4][5].

ValidationLifecycle ATP Analytical Target Profile (ATP) Define Method Goals Spec Specificity Baseline Resolution > 2.0 ATP->Spec Lin Linearity & Range R² ≥ 0.999 over 50-150% Spec->Lin Acc Accuracy & Precision Recovery 98-102%, RSD ≤ 2.0% Lin->Acc Sens Sensitivity (LOD/LOQ) Signal-to-Noise > 3 & 10 Acc->Sens Rob Robustness DoE Risk Assessment Sens->Rob

Fig 2. ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.

The validation was executed evaluating key performance factors defined by ICH Q2(R2): accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[6].

Validation Results Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete separation of active from impurities. Rs​=2.8 against closest isomer. No blank interference.Pass
Linearity & Range R2≥0.999 (50% to 150% of nominal). R2=0.9998 . Residuals randomly distributed.Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels.99.4% - 100.8% recovery.Pass
Repeatability (Precision) %RSD 2.0% for 6 replicate injections.%RSD = 0.6%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst).%RSD = 0.8%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ).LOD: 0.02 µg/mL. LOQ: 0.06 µg/mL.Pass
Robustness Method remains unaffected by deliberate variations.Passed DoE variations (Temp ±2°C, Flow ±0.1 mL/min).Pass

Conclusion

For the purity testing of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, standard C18 chemistries are inadequate due to their reliance on purely dispersive forces. By switching to a Phenyl-Hexyl stationary phase and utilizing Methanol as the organic modifier, we successfully exploit π−π interactions and halogen polarizability to achieve baseline resolution of critical isomeric impurities. The resulting method is highly robust, self-validating, and fully compliant with ICH Q2(R2) regulatory standards.

References

  • ICH Q2 (R2)
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: chemenu.
  • Ultra-High Performance Liquid Chromatography (UHPLC)
  • Source: elementlabsolutions.

Sources

Comparative Spectroscopic Guide: IR Absorption Profiling of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one and Analogues

Author: BenchChem Technical Support Team. Date: April 2026

[label="5-Methyl Substitution\n(+I, +

Refining Protocol Elements

I'm now detailing an ATR-FTIR protocol, including instrument setup and key parameters. I've focused on ensuring the spectrometer is purged with dry nitrogen and providing a list of essential materials. I'm focusing on ensuring accuracy for the ATR-FTIR protocol.

I've been revising the protocol to refine each step to make it as simple as possible. It starts with instrument calibration and sample preparation, ending in spectral analysis. I will incorporate this information for easy reproducibility.

Detailing Experimental Setup

I'm now detailing an ATR-FTIR protocol, including instrument setup and key parameters, and I'm refining each step for clarity. I've focused on ensuring the spectrometer is properly purged and providing a list of essential materials. I am focused on making sure the protocol is as accurate as possible, and easy to reproduce.

Introduction: The Indanone Scaffold in Drug Discovery

The indanone framework is a highly privileged molecular scaffold heavily utilized in medicinal chemistry, most notably in the development of acetylcholinesterase (AChE) inhibitors like donepezil for Alzheimer's disease [1]. Modifying this core with specific substituents allows researchers to fine-tune both pharmacological activity and pharmacokinetic profiles.

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) is a highly specialized intermediate. The presence of the iodine atom at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 5-methyl group modulates the electronic landscape of the aromatic ring. Accurately characterizing this compound via Infrared (IR) Spectroscopy requires a nuanced understanding of how these substituents interact to shift fundamental vibrational frequencies.

Mechanistic Insight: Causality Behind IR Wavenumber Shifts

To objectively evaluate the IR spectrum of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, it must be compared against its unsubstituted and partially substituted analogues: 1-Indanone and 5-Methyl-1-indanone . The most diagnostically significant feature in these spectra is the carbonyl (C=O) stretching frequency .

The Electronic and Steric Tug-of-War
  • The Baseline (1-Indanone): The C=O stretch of an unsubstituted 1-indanone typically appears around 1710 cm⁻¹ [2]. The conjugation of the carbonyl group with the adjacent aromatic ring lowers the stretching frequency compared to a standard aliphatic cyclopentanone (~1745 cm⁻¹).

  • The Alkyl Effect (5-Methyl-1-indanone): Adding a methyl group at the 5-position introduces electron-donating inductive (+I) and hyperconjugative (+M) effects. This increases the electron density in the aromatic ring, which enhances conjugation with the carbonyl group. Increased conjugation increases the single-bond character of the C=O bond, lowering its force constant and shifting the absorption to a lower wavenumber (~1700 cm⁻¹ ) [3].

  • The Halogen & Steric Effect (7-Iodo-5-methyl-1-indanone): Introducing an iodine atom at the 7-position (ortho to the carbonyl) dramatically alters the landscape. Iodine exerts a strong inductive electron-withdrawing effect (-I) that pulls electron density away from the carbonyl carbon, increasing its double-bond character. Furthermore, the bulky iodine atom (van der Waals radius ~1.98 Å) creates severe steric hindrance , forcing the carbonyl group slightly out of perfect coplanarity with the aromatic ring [4]. This steric disruption breaks the conjugation, significantly increasing the force constant of the C=O bond and shifting the peak back up to ~1718–1725 cm⁻¹ .

ElectronicEffects Base 1-Indanone Baseline C=O (~1710 cm⁻¹) Methyl 5-Methyl Substitution (+I, +M Effects) Base->Methyl Shift1 Decreased C=O Wavenumber (~1700 cm⁻¹) Methyl->Shift1 Iodo 7-Iodo Substitution (-I Effect > +M Effect, Steric) Shift1->Iodo Shift2 Increased C=O Wavenumber (~1718 cm⁻¹) Iodo->Shift2

Caption: Electronic and Steric Effects on Indanone Carbonyl Stretching Frequencies.

Comparative Spectroscopic Data

The following table synthesizes the quantitative IR absorption data, allowing for rapid comparative analysis of the target compound against its structural alternatives.

Functional Group Vibration1-Indanone (Baseline) [2]5-Methyl-1-indanone [3]7-Iodo-5-methyl-1-indanone (Target)
Carbonyl (C=O) Stretch ~1710 cm⁻¹ (Strong)~1700 cm⁻¹ (Strong)~1718 cm⁻¹ (Strong)
Aromatic C=C Stretch ~1605, 1590 cm⁻¹ (Med)~1600, 1585 cm⁻¹ (Med)~1590, 1560 cm⁻¹ (Med)
Aliphatic C-H Stretch ~2960, 2880 cm⁻¹ (Weak)~2920, 2850 cm⁻¹ (Weak)~2925, 2855 cm⁻¹ (Weak)
Aromatic C-H Stretch ~3070 cm⁻¹ (Weak)~3065 cm⁻¹ (Weak)~3075 cm⁻¹ (Weak)
C-I Stretch N/AN/A~520–540 cm⁻¹ (Strong, Sharp)
Out-of-Plane C-H Bend ~760 cm⁻¹ (Strong)~820 cm⁻¹ (Strong)~840 cm⁻¹ (Strong)

Note: The C-I stretch is highly diagnostic but appears in the far fingerprint region. Ensure your spectrometer's detector (e.g., DLaTGS) is calibrated to read accurately down to 400 cm⁻¹.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity, reproducible data that isolates the subtle shifts caused by halogenation, researchers must employ a rigorous Attenuated Total Reflectance (ATR) FTIR methodology. This protocol is designed as a self-validating system to eliminate artifacts.

Step-by-Step Methodology
  • Instrument Purge & Calibration:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes prior to analysis.

    • Causality: Eliminates atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and CO₂ (2350 cm⁻¹) which can mask weak aromatic overtones.

  • Crystal Preparation & Blanking:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to air dry. Run a 32-scan background spectrum.

    • Validation Check: The background must exhibit a perfectly flat baseline. Any residual peaks indicate cross-contamination.

  • Sample Loading & Compression:

    • Action: Deposit 2–5 mg of solid 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one onto the crystal. Apply uniform pressure using the ATR anvil until the pressure gauge indicates optimal contact.

    • Causality: Solid-state indanones can exhibit polymorphism. Consistent, high pressure ensures maximum optical contact, preventing peak distortion (the "Christiansen effect") and ensuring accurate absorbance intensities [2].

  • Data Acquisition:

    • Action: Co-add 64 scans at a high resolution of 4 cm⁻¹ over the 4000–400 cm⁻¹ range.

  • Algorithmic Post-Processing:

    • Action: Apply an ATR-correction algorithm.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the spectrum to resemble a standard transmission spectrum, crucial for accurately quantifying the C-I peak at ~520 cm⁻¹.

Workflow N1 Sample Preparation (Solid State / ATR) N2 Background Scan (Air/Blank) N1->N2 N3 Spectrum Acquisition (4000-400 cm⁻¹, 64 Scans) N2->N3 N4 Data Processing (ATR & Baseline Correction) N3->N4 N5 Peak Assignment (C=O, C-H, C-I) N4->N5

Caption: Workflow for ATR-FTIR Spectroscopic Characterization of Indanones.

Conclusion

For drug development professionals synthesizing complex donepezil analogues or novel neuroprotective agents, verifying the integrity of the 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one building block is paramount. By understanding the interplay between the electron-donating 5-methyl group and the sterically demanding, electron-withdrawing 7-iodo group, researchers can confidently assign the unique ~1718 cm⁻¹ carbonyl shift and the ~520 cm⁻¹ C-I stretch. Utilizing the self-validating ATR-FTIR protocol ensures that these subtle electronic signatures are captured with absolute fidelity.

References

  • ResearchGate: Targeting Alzheimer's disease by investigating previously unexplored chemical space surrounding the cholinesterase inhibitor donepezil. URL:[Link]

  • PubChem (National Institutes of Health): 5-Methyl-1-indanone | C10H10O | CID 10130031. URL:[Link]

  • ResearchGate: DRIFT spectra and FTIR transmission spectrum of 1-indanone. URL:[Link]

X-ray crystallography validation of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

As a Senior Application Scientist in structural elucidation, I frequently encounter a critical bottleneck in drug development and synthetic methodology: the definitive assignment of regiochemistry in highly substituted aromatic systems. For halogenated building blocks like 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4)[1], inferring the relative positions of the iodine atom, the methyl group, and the ketone moiety using standard solution-state techniques can leave a margin of error.

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against traditional spectroscopic alternatives, detailing why crystallography remains the gold standard for absolute structural validation, and provides a self-validating experimental protocol for this specific class of molecules.

The Analytical Challenge: Why Spectroscopic Methods Fall Short

When validating the structure of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one, researchers typically rely on a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While powerful, these methods possess inherent limitations when dealing with quadrupolar heavy atoms and fully substituted aromatic carbons[2].

  • The Blind Spot of HRMS: HRMS easily confirms the exact mass and molecular formula (C10H9IO). However, mass spectrometry is structurally agnostic regarding regiochemistry; it cannot distinguish between the 7-iodo-5-methyl and 5-iodo-7-methyl positional isomers.

  • The Ambiguity of 2D NMR: 1H and 13C NMR, supplemented by HMBC and NOESY, trace proton-carbon connectivity. The challenge arises because the iodine atom is "NMR silent" in standard organic workflows. Its position is deduced via chemical shift perturbations and the absence of a proton. In a dense indanone core, overlapping signals and the lack of NOE handles near the iodine can lead to misassignments.

  • The Crystallographic Advantage: SC-XRD does not infer connectivity; it directly maps the electron density of the molecule in three-dimensional space[3]. Furthermore, the iodine atom (Z=53) acts as a crystallographic "heavyweight." Its massive electron cloud dominates the X-ray scattering, making phase determination mathematically trivial and providing an unambiguous map of the atomic coordinates[4].

Comparative Performance Matrix

To objectively evaluate these techniques, we must compare their data output, certainty, and practical resource requirements.

Analytical Metric2D NMR Spectroscopy (e.g., HMBC, NOESY)High-Resolution Mass Spectrometry (HRMS)Single-Crystal X-ray Diffraction (SC-XRD)
Primary Output Chemical environment & scalar connectivityExact molecular weight & fragmentation3D atomic coordinates, bond lengths, & angles
Regiochemical Certainty High (Inferred via through-bond coupling)None (Cannot distinguish positional isomers)Absolute (Direct spatial visualization)
Sample Requirement ~5–10 mg (Dissolved in deuterated solvent)<1 µg (Solution)A single, high-quality crystal (~0.1 – 0.3 mm)
Time-to-Result Hours (Data acquisition & processing)MinutesDays to Weeks (Bottlenecked by crystal growth)
Key Limitation Ambiguity near "silent" heavy atoms (Iodine)Only provides compositional dataRequires the molecule to form an ordered lattice

Self-Validating Experimental Protocol for SC-XRD

The following protocol details the workflow for the crystallographic validation of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one. Every step is designed with causality in mind, culminating in an automated validation loop to ensure scientific integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5 mg of the indanone derivative in a minimal amount of a volatile "good" solvent (e.g., Dichloromethane). Place this in an inner vial. Place the inner vial inside a larger outer vial containing an "anti-solvent" (e.g., Hexane). Seal the outer vial and leave it undisturbed at room temperature.

  • Causality: Slow vapor diffusion forces a gradual decrease in solubility, promoting the nucleation of a single, highly ordered crystal rather than a twinned lattice or amorphous precipitate.

Step 2: Cryocooling and Data Collection
  • Procedure: Select a crystal (~0.15 mm) under polarized light, mount it on a MiTeGen loop with paratone oil, and immediately plunge it into a 100 K nitrogen cold stream on the diffractometer. Collect data using Mo Kα (0.71073 Å) or Cu Kα (1.54184 Å) radiation.

  • Causality: Cryocooling drastically reduces atomic thermal vibrations (Anisotropic Displacement Parameters, ADPs). This sharpens the diffraction spots at high angles, yielding higher-resolution data. Furthermore, because iodine heavily absorbs X-rays, an empirical multi-scan absorption correction (e.g., SADABS) is strictly required to prevent distorted electron density maps[5].

Step 3: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: The heavy iodine atom provides a strong anomalous dispersion signal, allowing the software to anchor the initial phase angles effortlessly, ensuring the indanone core is built correctly around it.

Step 4: Automated Integrity Validation (checkCIF/PLATON)
  • Procedure: Generate a Crystallographic Information File (CIF) and submit it to the IUCr checkCIF/PLATON web service[6]. Resolve all Level A and B alerts prior to finalization.

  • Causality: This is the self-validating mechanism of the protocol. PLATON algorithmically checks for "Marshing" (missed higher space group symmetry), validates Hirshfeld rigid-bond tests, and scans for unmodeled solvent-accessible voids. A clean checkCIF report mathematically proves that the structural model is consistent with the raw diffraction data, eliminating human bias[7].

Structural Validation Workflow

The diagram below maps the logical progression from physical crystallization to computational validation, highlighting the critical self-correction loop driven by PLATON.

G Start 7-Iodo-5-methylindan-1-one Synthesis & Purity (>99%) Cryst Vapor Diffusion Crystallization (e.g., DCM / Hexane) Start->Cryst Diffract X-ray Diffraction (100 K) Heavy Atom Anomalous Scattering Cryst->Diffract Solve Structure Solution & Refinement (SHELXT / SHELXL) Diffract->Solve Validate IUCr checkCIF / PLATON Validation (Automated Error Detection) Solve->Validate Validate->Solve Resolve Alerts (Self-Correction) Publish Validated CIF Unambiguous Regiochemistry Validate->Publish Zero A/B Alerts

Workflow for the X-ray crystallographic structure validation of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography.

  • International Union of Crystallography (IUCr). Structure validation in chemical crystallography. IUCr Journals checkCIF Service.

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH) / PMC.

  • Chemenu Database. 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) Chemical Properties.

  • Spek, A. L. (2010). PLATON-CHECKCIF Validation Procedures. National Single Crystal X-ray Facility, Utrecht University.

Sources

Safety Operating Guide

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Introduction & Chemical Profile

7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4)[1], frequently referred to as 7-iodo-5-methyl-1-indanone, is a halogenated aromatic ketone utilized in advanced organic synthesis and drug development. Because it contains an iodine atom, its disposal is strictly governed by environmental regulations concerning halogenated organic wastes. Improper disposal of halogenated compounds poses severe environmental risks, including persistence, bioaccumulation, and toxicity[2].

Hazard Assessment & Causality

As an application scientist, it is critical to understand why halogenated wastes are treated differently than standard organic solvents.

  • Dioxin/Furan Formation: When halogenated organics are burned at standard temperatures, they can form highly toxic polychlorinated or polyhalogenated dibenzo-p-dioxins and furans. Therefore, halogenated waste must be segregated and sent to specialized high-temperature incinerators to safely break the carbon-halogen bonds[3].

  • Economic and Safety Segregation: Mixing halogenated waste with non-halogenated waste automatically classifies the entire volume as halogenated[4]. Since halogenated disposal is significantly more expensive and requires different handling, strict segregation minimizes both institutional costs and safety risks[5].

Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Segregation

  • Solid Waste: If the 7-Iodo-5-methyl-1-indanone is in its pure, solid form (powder or crystals), it must be collected in a dedicated solid halogenated waste container. Do not commingle solid chemical waste with liquid waste[6].

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be treated as halogenated organic waste. This applies even if the solvent itself is non-halogenated (e.g., methanol, ethyl acetate, or hexane)[4].

Step 2: Container Selection and Preparation

  • Compatibility: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass[7].

  • Headspace: Never fill a liquid waste container to the brim. Leave at least 25% headspace (or 3 to 5 inches from the mouth of the bottle) to account for vapor expansion and prevent pressurization[7].

  • Integrity: Ensure the container has a tightly fitting, leak-proof cap. Do not use stoppers, films (like Parafilm), or broken caps[7].

Step 3: Labeling and Documentation

  • Immediate Labeling: The moment the first drop or crystal of waste is placed in the container, attach a formal "Hazardous Waste" label[7].

  • Nomenclature: Write the full chemical name: "7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one". Never use abbreviations, acronyms, or chemical formulas[6]. Emergency responders and Environmental Health & Safety (EHS) personnel rely on exact nomenclature during spill responses.

  • Hazard Class: Clearly mark the container as "Halogenated Organic Waste"[6].

Step 4: Satellite Accumulation Area (SAA) Management

  • Storage Limits: Store the waste in a designated SAA at or near the point of generation. Regulatory limits dictate that no more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous waste) may accumulate in a single laboratory[7].

  • Closure Rule: The container must remain securely closed at all times unless you are actively adding or removing waste[7]. If a reaction is actively off-gassing, leave the cap loosely closed inside a fume hood until the reaction is complete, then seal it tightly[7].

Step 5: EHS Transfer and Final Disposal

  • Pickup Request: Submit a waste removal request to your institution's EHS department when the container is 3/4 full or approaching the 6-month accumulation limit[8].

  • Final Treatment: The EHS vendor will transport the halogenated waste to a permitted facility for high-temperature incineration (>1000°C), which is the only approved method to safely destroy the compound without generating toxic byproducts[9].

Quantitative Data & Compatibility Summary

ParameterSpecification / Action
CAS Number 1391032-96-4[1]
Waste Classification Halogenated Organic Waste[9]
Maximum SAA Volume 55 Gallons (Total) or 1 Quart (Acutely Hazardous)[7]
Container Headspace Minimum 25% (or 3-5 inches from mouth)[7]
Incompatible Materials Strong oxidizers, strong bases, reactive metals[4]
Final Treatment Method High-Temperature Incineration[9]

Disposal Decision Workflow

DisposalWorkflow Start 7-Iodo-5-methyl-1-indanone Waste Generation CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidCont Place in Halogenated Solid Waste Container Solid->SolidCont CheckSolvent Is the solvent halogenated? Liquid->CheckSolvent Label Label: 'Hazardous Waste' + Full Chemical Name SolidCont->Label HaloSolvent Yes (e.g., DCM) CheckSolvent->HaloSolvent NonHaloSolvent No (e.g., Methanol) CheckSolvent->NonHaloSolvent MixHalo Dispose as Halogenated Liquid Waste HaloSolvent->MixHalo MixWarning Rule: Halogenated solute makes the entire mixture Halogenated Waste NonHaloSolvent->MixWarning MixHalo->Label MixWarning->MixHalo EHS Transfer to EHS for High-Temp Incineration Label->EHS

Decision-making workflow for the segregation and disposal of 7-Iodo-5-methyl-1-indanone waste.

Sources

Personal protective equipment for handling 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. Handling 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1391032-96-4) requires a nuanced understanding of both its structural biology and its synthetic reactivity[1].

This molecule presents a dual-hazard profile: the indanone core is a known mucosal and respiratory irritant, while the aryl iodide moiety is a highly reactive electrophile prone to severe thermal runaway during transition-metal-catalyzed cross-coupling[2][3]. To build a fail-safe operational environment, we must design our Personal Protective Equipment (PPE) and handling protocols around the specific physical and chemical vulnerabilities this compound introduces to your workflow.

Chemical Profile & Hazard Causality

To protect yourself, you must first understand the mechanistic nature of the threat.

  • The Indanone Core (Toxicity): Like its parent compound , this derivative is an off-white crystalline solid that readily forms fine, aerosolized dust[2]. Inhalation or ocular contact triggers acute irritation (GHS07)[4].

  • The Aryl Iodide Moiety (Reactivity): Aryl iodides are highly reactive in the presence of palladium (Pd) or copper (Cu) catalysts, or when subjected to halogen-metal exchange (e.g., with i -PrMgCl). The oxidative addition of the Pd(0) catalyst into the C-I bond is highly exothermic. If reagents are mixed in an "all-in" batch format, the sudden release of enthalpy ( ΔH ) can rapidly vaporize solvents like THF or DMF, leading to vessel over-pressurization and explosive rupture[3][5].

Mandatory PPE Matrix & Causality

Standard laboratory PPE is insufficient for handling reactive aryl iodides in polar aprotic solvents. The following matrix outlines the required gear and the scientific rationale behind each choice.

PPE CategoryTechnical Specification (JIS / EN / ANSI)Scientific Rationale (Causality)
Hand Protection Double-gloving system: • Inner: Nitrile (4 mil)• Outer: Butyl Rubber (14 mil)Nitrile provides tactile dexterity but fails rapidly against polar aprotic solvents (DMF, DMSO, THF) used to dissolve indanones. Butyl rubber prevents solvent permeation, stopping the solvent from acting as a transdermal carrier for the toxic indanone solute.
Eye/Face Protection Tightly fitting, splash-proof safety goggles (JIS T 8147 / EN 166).Standard safety glasses lack orbital seals. The crystalline nature of 7-Iodo-5-methyl-indan-1-one creates micro-dust during weighing, which can bypass standard glasses and cause severe ocular mucosal damage[4].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex®) and full-length trousers.Mitigates the risk of severe burns in the event of a solvent fire triggered by an uncontrolled exothermic cross-coupling reaction or Grignard formation[5].
Respiratory N95/P100 particulate respirator (or local exhaust >100 LFM).Required during bulk powder transfer outside of an isolator to prevent inhalation of the irritant dust[2][4].

Operational Workflow & System Logic

The following diagram maps the critical path for handling this compound safely, from initial hazard assessment to final decontamination.

OperationalWorkflow Start Hazard Assessment PPE Don PPE (Butyl/Nitrile Gloves) Start->PPE Hood Fume Hood Setup (>100 LFM) PPE->Hood Handle Weigh 7-Iodo-5-methyl-indan-1-one Hood->Handle React Controlled Dosing (Mitigate Exotherm) Handle->React Quench In-Situ Quenching (<25°C) React->Quench Waste Halogenated Waste Segregation Quench->Waste End Decontamination Waste->End

Safety and operational workflow for reactive aryl iodides.

Self-Validating Experimental Protocol: Pd-Catalyzed Cross-Coupling

To prevent the[3], do not use an "all-in" heating method. Use this controlled-dosing protocol, which includes built-in validation checks to ensure the system remains within safe parameters.

Step 1: Environmental Inertion & Setup

  • Purge a 3-neck round-bottom flask with Argon or Nitrogen for 15 minutes.

  • Equip the flask with an overhead stirrer, a reflux condenser, and an internal thermocouple.

  • Validation Check: Ensure the oxygen sensor in the headspace reads <1% O2​ to prevent auto-oxidation of the Pd catalyst.

Step 2: Reagent Dissolution

  • Inside a calibrated fume hood (face velocity >100 LFM), weigh the required mass of 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one.

  • Dissolve the compound in anhydrous THF (or appropriate solvent) inside the reaction vessel.

  • Validation Check: Visually confirm a completely homogeneous solution. Undissolved particulates create localized concentration gradients that can cause sudden, delayed exotherms when heated.

Step 3: Catalyst Addition & Controlled Dosing (Critical Safety Step)

  • Add the Pd-catalyst and base to the reaction vessel at room temperature.

  • Heat the jacket to the target reaction temperature (e.g., 60 °C).

  • Do not add the coupling partner yet. Instead, load the coupling partner (e.g., boronic acid or zinc reagent) into a dropping funnel or syringe pump.

  • Dose the coupling partner into the aryl iodide solution dropwise over 30–60 minutes.

  • Validation Check: Monitor the internal thermocouple. The internal temperature must not exceed the jacket setpoint by more than +5 °C. If ΔT>5 °C, pause dosing immediately until the heat is dissipated[3][5].

Step 4: Quenching & Workup

  • Cool the reaction mixture to <10 °C using an ice bath.

  • Slowly dose 1M HCl or saturated NH4​Cl to quench the reaction.

  • Validation Check: Proceed to phase separation only when gas evolution has completely ceased and the internal temperature is stable at <25 °C.

Spill Response & Disposal Plan

In the event of a logistical failure, immediate and calculated action is required to prevent environmental contamination[4].

  • Solid Powder Spill: Do not sweep dry, as this will aerosolize the indanone dust. Gently cover the spill with damp, absorbent laboratory pads. Carefully scoop the pads into a chemically resistant, sealable biohazard bag.

  • Solution Spill (in THF/DMF): Evacuate the immediate area to prevent inhalation of solvent vapors. Wear a full-face respirator. Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Disposal: 7-Iodo-5-methyl-2,3-dihydro-1H-inden-1-one contains a heavy halogen (Iodine). It must be strictly segregated into designated Halogenated Organic Waste containers. Never mix with non-halogenated waste, as this can lead to the formation of highly toxic, volatile halogenated byproducts during incineration.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6735, 1-Indanone. Available at:[Link]

  • Organic Process Research & Development (ACS Publications). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at:[Link]

  • Purdue University Process Safety Assurance Center (P2SAC). Process Safety in Cross-Coupling. Available at: [Link]

Sources

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